molecular formula C7H4N4O4 B015122 5,6-Dinitro-1H-indazole CAS No. 59601-91-1

5,6-Dinitro-1H-indazole

Cat. No.: B015122
CAS No.: 59601-91-1
M. Wt: 208.13 g/mol
InChI Key: TXKLPRHOQGGDQY-UHFFFAOYSA-N
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Description

5,6-Dinitro-1H-indazole is a synthetically useful nitro-substituted derivative of the privileged 1H-indazole scaffold. The indazole core is a significant aromatic heterocycle in medicinal chemistry, known for its wide spectrum of pharmacological activities, particularly in oncology research . This compound serves as a key synthetic intermediate for the exploration of structure-activity relationships (SAR) and the development of novel kinase inhibitors . The nitro functional groups provide versatile handles for further chemical modification, allowing researchers to synthesize diverse libraries of compounds for biological evaluation. Indazole-based molecules have demonstrated potent activity against various cancer cell lines, including human alveolar adenocarcinoma (A549) and breast adenocarcinoma (MCF7) . Several FDA-approved drugs, such as Pazopanib, Axitinib, and Niraparib, are based on the indazole structure, underscoring its therapeutic relevance . Researchers can utilize 5,6-Dinitro-1H-indazole in various applications, including: Medicinal Chemistry: As a core building block for the design and synthesis of new potential therapeutic agents. Kinase Inhibitor Research: For creating novel molecules targeting kinases like VEGFR-2 and FGFR, which are crucial in cancer pathology . Methodology Development: As a substrate in developing new synthetic protocols, such as photo- or electro-chemical reactions . Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dinitro-1H-indazole
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InChI

InChI=1S/C7H4N4O4/c12-10(13)6-1-4-3-8-9-5(4)2-7(6)11(14)15/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TXKLPRHOQGGDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4N4O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80208284
Record name 5,6-Dinitro-1H-indazole
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Molecular Weight

208.13 g/mol
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CAS No.

59601-91-1
Record name 5,6-Dinitro-1H-indazole
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Record name 5,6-Dinitroindazole
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Foundational & Exploratory

synthesis and characterization of 5,6-Dinitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Dinitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 5,6-Dinitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a highly functionalized indazole, it serves as a critical building block for the synthesis of more complex molecular architectures. This document outlines a robust synthetic pathway, comprehensive characterization methodologies, and essential safety protocols, grounded in established chemical principles and supported by authoritative references.

The indazole ring system is a prominent bicyclic heterocycle that is isosteric to indole. This structural feature allows indazole-containing molecules to act as effective mimics for biological signaling molecules, making them a cornerstone in modern drug discovery.[1] Indazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3][4][5] The introduction of nitro groups onto the indazole core, as in 5,6-Dinitro-1H-indazole, profoundly alters its electronic properties and provides reactive handles for further chemical modification, making it a valuable intermediate for developing novel therapeutic agents and energetic materials.

Synthesis of 5,6-Dinitro-1H-indazole

The synthesis of 5,6-Dinitro-1H-indazole is most effectively achieved through the electrophilic nitration of a suitable indazole precursor. While direct dinitration of 1H-indazole can be challenging to control, a more reliable and regioselective approach involves the nitration of a mono-nitroindazole intermediate, such as 6-nitro-1H-indazole.

Rationale of the Synthetic Approach

The chosen pathway relies on the principles of electrophilic aromatic substitution. The indazole ring is an electron-rich system, susceptible to attack by electrophiles. However, the existing nitro group in 6-nitro-1H-indazole is a powerful deactivating group and a meta-director. The reaction requires harsh conditions—a mixture of concentrated nitric and sulfuric acids—to generate the highly reactive nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium electrophile. The incoming second nitro group is directed to the 5-position, which is meta to the existing nitro group at the 6-position and is electronically favored for substitution.

Experimental Protocol: Synthesis from 6-Nitro-1H-indazole

Disclaimer: This protocol involves highly corrosive and reactive materials. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn at all times. The reaction must be performed in a certified chemical fume hood.

Materials:

  • 6-Nitro-1H-indazole (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Precursor Addition: Slowly add 6-nitro-1H-indazole[5][6] to the cold sulfuric acid in small portions, ensuring the temperature does not exceed 10 °C. Stir the mixture until all the solid has dissolved.

  • Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, keeping it cool. Add this nitrating mixture dropwise to the solution of 6-nitro-1H-indazole over 30-60 minutes. Maintain the reaction temperature strictly between 0 °C and 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This will precipitate the crude product.

  • Isolation: Isolate the precipitated solid by vacuum filtration. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Neutralization: To remove any residual acid, suspend the crude product in a saturated sodium bicarbonate solution and stir for 15 minutes. Filter the solid again and wash with deionized water.

  • Purification: Dry the crude product. Recrystallize the solid from ethanol to yield pure 5,6-Dinitro-1H-indazole as a crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagents & Precursor cluster_process Reaction & Purification cluster_product Final Product Precursor 6-Nitro-1H-indazole Reaction Electrophilic Nitration (0-10 °C) Precursor->Reaction Nitrating_Mix HNO₃ / H₂SO₄ Nitrating_Mix->Reaction Quench Ice Quenching Reaction->Quench Filter_Wash Filtration & Washing Quench->Filter_Wash Purify Recrystallization Filter_Wash->Purify Product 5,6-Dinitro-1H-indazole Purify->Product

Caption: Synthetic route for 5,6-Dinitro-1H-indazole.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized 5,6-Dinitro-1H-indazole requires a suite of analytical techniques. Each method provides complementary information to build a complete structural profile.

Spectroscopic and Analytical Techniques
  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the covalent structure. In the ¹H NMR spectrum (typically run in DMSO-d₆), one would expect to see a broad singlet for the N-H proton at a downfield chemical shift (>13 ppm)[7]. The aromatic region should reveal two singlets corresponding to the protons at the C4 and C7 positions, as they have no adjacent protons for coupling. The proton at C3 will also appear as a singlet. In the ¹³C NMR spectrum, seven distinct carbon signals are expected, with the carbons attached to the nitro groups (C5 and C6) being significantly shifted downfield due to the strong electron-withdrawing effect.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The most prominent signals for 5,6-Dinitro-1H-indazole will be the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro groups (N-O), typically found around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.[7] A broad absorption band in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibration.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 5,6-Dinitro-1H-indazole (C₇H₄N₄O₄), the expected molecular ion peak [M]⁺ would be observed at an m/z ratio of approximately 208.02.[8] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Summary of Characterization Data
Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)Aromatic H (C4, C7, C3): ~8.0-9.0 ppm (singlets); N-H: >13 ppm (broad singlet)[7][9]
¹³C NMR Chemical Shift (δ)Aromatic C: ~110-150 ppm; C-NO₂ expected to be significantly downfield
IR Spectroscopy Wavenumber (cm⁻¹)N-O stretch (asymmetric): ~1540 cm⁻¹; N-O stretch (symmetric): ~1350 cm⁻¹; N-H stretch: ~3300 cm⁻¹[7]
Mass Spectrometry m/z Ratio[M]⁺ at ~208, corresponding to the molecular formula C₇H₄N₄O₄[8]
Melting Point Temperature (°C)Expected to be a high-melting solid, characteristic of highly polar, crystalline compounds
Characterization Workflow Diagram

Characterization_Workflow cluster_analysis Analytical Techniques cluster_validation Purity & Final Confirmation Input Synthesized Crude Product MS Mass Spectrometry (Confirms MW) Input->MS NMR ¹H & ¹³C NMR (Confirms Structure) Input->NMR IR IR Spectroscopy (Confirms Functional Groups) Input->IR Xray X-ray Crystallography (Definitive Structure) Input->Xray Purity Purity Assessment (e.g., HPLC, Elemental Analysis) MS->Purity NMR->Purity IR->Purity Xray->Purity Final Characterized 5,6-Dinitro-1H-indazole Purity->Final

Caption: Workflow for the structural characterization of the title compound.

Safety and Handling

Critical Safety Notice: Dinitro-aromatic compounds are potentially explosive and must be handled with extreme care. They can be sensitive to heat, shock, and friction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, flame-retardant lab coat, and heavy-duty gloves.[10][11]

  • Ventilation: All work must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Static Discharge: Take precautionary measures against static discharge. Ground all equipment and use non-sparking tools.[10]

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from heat sources, sparks, and open flames. Keep it wetted with a desensitizing agent (e.g., water) if required for long-term storage, similar to other energetic materials.[10]

  • Handling: Avoid grinding the material or subjecting it to mechanical shock or friction. Use plastic or rubber-tipped spatulas.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous and potentially explosive chemical waste.

References

  • Supporting Information for "Copper-Catalyzed Annulation of Oxime Acetates and Amines: A New Approach to 1H-Indazoles". (n.d.).
  • Oulemda, B., Rakib, E. M., Abbassi, N., Saadi, M., & El Ammari, L. (2014). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o101. Retrieved from [Link]

  • Wallace, J. M., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. Retrieved from [Link]

  • Alkorta, I., Claramunt, R. M., Elguero, J., & Roussel, C. (2022). ¹H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d6 at 500 MHz. Molecules. Retrieved from [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5868–5879. Retrieved from [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Retrieved from [Link]

  • Kouakou, K. C., et al. (2014). 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o417. Retrieved from [Link]

  • Marin-Luna, M., Claramunt, R. M., Elguero, J., & Alkorta, I. (2020). The structure and properties of 5,6-dinitro-1H-benzotriazole. Journal of Molecular Structure. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indazole, 6-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative. (2018). Google Patents.
  • Wang, C., et al. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • 5,6-Dinitro-1H-indazole. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Plot of X-ray crystallographic data for 6a. (n.d.). ResearchGate. Retrieved from [Link]

  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES. (2023). ETAD. Retrieved from [Link]

Sources

5,6-Dinitro-1H-indazole CAS number 59601-91-1

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 59601-91-1 Molecular Formula: C₇H₄N₄O₄ Molecular Weight: 208.13 g/mol

Executive Summary

5,6-Dinitro-1H-indazole is a high-value heterocyclic scaffold primarily utilized as a precursor in the synthesis of fused polycyclic systems, particularly pyrrolo[2,3-g]indazoles and imidazo[4,5-f]indazoles . Its significance lies in its orthogonal reactivity: the electrophilic N-H functionality at position 1 allows for solubility-enhancing derivatization, while the vicinal dinitro motif at positions 5 and 6 serves as a masked diamine. Upon reduction, this core enables the construction of "hinge-binding" pharmacophores critical for Pim kinase inhibition and broad-spectrum antiproliferative drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyDataNote
Appearance Yellow to orange crystalline solidCharacteristic of polynitro-aromatics
Melting Point >200 °C (Decomposes)High thermal stability until decomposition
Solubility DMSO, DMF, Pyridine, AcetoneInsoluble in water; sparingly soluble in DCM
pKa ~11-12 (Calculated for N-H)Increased acidity due to electron-withdrawing nitro groups
Hazards Irritant; Potential Energetic MaterialHandle with care due to vicinal nitro groups

Synthetic Pathways and Protocols

The synthesis of 5,6-dinitro-1H-indazole is non-trivial due to the directing effects of the indazole ring. Direct dinitration of indazole is inefficient. The field-proven protocol involves a stepwise nitration strategy, utilizing 6-nitroindazole as the critical intermediate to force substitution at the sterically crowded 5-position.

Core Synthesis Workflow

The most robust route proceeds via the nitration of 6-nitroindazole using a mixed acid system.

Synthesis Indazole 1H-Indazole Nitro6 6-Nitroindazole (Intermediate) Indazole->Nitro6 HNO3, H2SO4 (Separation req.) Dinitro 5,6-Dinitro-1H-indazole (Target) Nitro6->Dinitro KNO3, H2SO4 rt to 60°C Diamine 5,6-Diaminoindazole (Versatile Scaffold) Dinitro->Diamine 10% Pd/C, N2H4 or Fe/HCl

Figure 1: Stepwise synthesis pathway from Indazole to the 5,6-Diamino functional core.[1][2][3][4][5][6]

Detailed Experimental Protocol

Step 1: Preparation of 5,6-Dinitro-1H-indazole Reference Standard: Adapted from Gavara et al. (2011)

  • Reagents: 6-Nitroindazole (1.0 equiv), Potassium Nitrate (

    
    , 1.2 equiv), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Setup: 3-neck round-bottom flask equipped with a thermometer and magnetic stirrer.

  • Procedure:

    • Dissolve 6-nitroindazole in concentrated

      
       at 0°C.
      
    • Add

      
       portion-wise over 30 minutes, maintaining temperature <5°C to prevent exotherms.
      
    • Allow the mixture to warm to room temperature and stir for 4 hours. (Monitoring: TLC in 5% MeOH/DCM).

    • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Isolation: Filter the resulting yellow precipitate.[7] Wash copiously with cold water until the filtrate is neutral.

    • Purification: Recrystallize from Ethanol/DMF if necessary.

Step 2: Reduction to 5,6-Diaminoindazole (The Activation Step) Rationale: The dinitro compound is rarely the final drug; it is the precursor to the diamine.

  • Reagents: 5,6-Dinitroindazole, 10% Pd/C, Hydrazine Hydrate (

    
    ), Methanol.
    
  • Procedure:

    • Suspend dinitroindazole in MeOH. Add Pd/C (10% w/w).[2]

    • Heat to reflux and add hydrazine hydrate dropwise (Caution: Gas evolution).

    • Reflux for 2–4 hours until the yellow color disappears (indicating reduction of nitro groups).

    • Filter hot through Celite to remove catalyst. Evaporate solvent to yield the unstable diamine, which should be used immediately.

Reactivity & Derivatization Logic

The 5,6-dinitro-1H-indazole molecule presents three distinct sites for chemical modification, enabling a "Make-or-Buy" decision process for library generation.

N1-Functionalization (Solubility & ADME)

The acidic N-H proton (pKa ~11) allows for facile alkylation or arylation. This is typically performed before reduction to the diamine to prevent side reactions.

  • Reagents: Alkyl halides (

    
    ), 
    
    
    
    or
    
    
    , DMF.
  • Outcome: N1-substituted derivatives (e.g., N1-tosyl, N1-methyl) improve lipophilicity and membrane permeability.

Cyclization of the 5,6-Diamine

The ortho-diamine motif is a "heterocyclic seed."

  • Imidazoles: Condensation with formic acid or orthoesters yields imidazo[4,5-f]indazole .

  • Pyrazines: Reaction with 1,2-dicarbonyls yields pyrazino[2,3-f]indazole .

  • Pyrroles: Larock annulation or condensation with ketones yields pyrrolo[2,3-g]indazole .

Derivatization Dinitro 5,6-Dinitro-1H-indazole N1_Sub N1-Substituted Dinitro (ADME Tuning) Dinitro->N1_Sub R-X, Base Diamine 5,6-Diamino Scaffold Dinitro->Diamine Reduction N1_Sub->Diamine Reduction Imidazo Imidazo[4,5-f]indazole (Antitumor) Diamine->Imidazo HCOOH / Orthoesters Pyrrolo Pyrrolo[2,3-g]indazole (Kinase Inhibitor) Diamine->Pyrrolo Ketones / Pd Cat.

Figure 2: Divergent synthesis map for pharmacophore generation.

Pharmaceutical Applications

Pim Kinase Inhibition

The tricyclic systems derived from 5,6-dinitroindazole mimic the ATP-binding motif of kinases. Specifically, pyrrolo[2,3-g]indazole derivatives have shown nanomolar affinity for Pim-1, Pim-2, and Pim-3 kinases. These kinases are overexpressed in hematological malignancies (leukemia, lymphoma), making this scaffold a critical tool in oncology research.

Structural Biology (Crystallography)

The N1-tosyl derivative (1-(4-methylphenylsulfonyl)-5,6-dinitro-1H-indazole) serves as a model compound for studying stacking interactions in nitro-aromatics. The crystal structure reveals that the indazole plane is nearly perpendicular to the tosyl ring (dihedral angle ~89°), a feature that can be exploited to disrupt protein-protein interactions.

Safety & Handling

  • Energetic Potential: As a polynitro aromatic, 5,6-dinitroindazole possesses significant chemical energy. While not classified as a primary explosive, it should be treated as potentially explosive under shock or high heat (>200°C).

  • Toxicity: Like many nitro-aromatics, it is likely a mutagen and skin sensitizer. All manipulations must occur in a fume hood with nitrile gloves.

  • Storage: Store in a cool, dry place away from reducing agents and strong bases.

References

  • Gavara, L., Anizon, F., & Moreau, P. (2011).[2] Synthesis of 1,6-dihydropyrrolo[2,3-g]indazoles using Larock indole annulation. Tetrahedron.

  • Oulemda, B., et al. (2014). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Acta Crystallographica Section E.

  • Luo, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.

  • BenchChem. (2025).[8][9] Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.

Sources

An In-depth Technical Guide to the Structure Elucidation of 5,6-Dinitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Dinitro-1H-indazole is a heterocyclic aromatic compound of significant interest due to the established biological activities of the indazole scaffold in medicinal chemistry and drug development.[1][2][3] The precise structural characterization of such molecules is paramount, as isomeric identity dictates biological function and safety. The presence of two nitro groups introduces challenges in characterization, including potential for high energy and reduced solubility, while also providing unique spectroscopic handles. This guide presents a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 5,6-Dinitro-1H-indazole. By integrating foundational mass spectrometry with advanced spectroscopic and diffraction methods, this protocol serves as a self-validating system, ensuring the highest degree of confidence in the final structural assignment for researchers in synthetic chemistry and drug discovery.

The Strategic Framework for Elucidation: A Triad of Confirmation

The definitive identification of a novel or synthesized compound like 5,6-Dinitro-1H-indazole relies not on a single technique, but on a confluence of evidence from orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement constitutes a robust and trustworthy elucidation. Our strategy is built upon three core pillars: establishing the molecular formula, mapping the atomic connectivity, and confirming the three-dimensional arrangement.

Caption: The three-pillar strategy for structure elucidation.

Pillar 1: Foundational Analysis - What is the Formula?

Before assembling the structure, we must first identify the constituent parts. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis provide the empirical and molecular formula, which is the bedrock of the entire elucidation process.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is chosen over standard mass spectrometry for its ability to measure mass-to-charge ratios to a very high degree of accuracy (typically < 5 ppm). This precision allows for the determination of a unique molecular formula from the exact mass, distinguishing 5,6-Dinitro-1H-indazole (C₇H₄N₄O₄) from other potential isobaric compounds.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., acetonitrile or methanol). Dilute this solution 100-fold with the same solvent containing 0.1% formic acid to promote ionization.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis. Set the instrument to operate in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the [M-H]⁻ ion. The measured mass should be compared against the theoretical exact mass.

Data Presentation: Expected HRMS Data

Species Theoretical Exact Mass (m/z) Required Accuracy
C₇H₄N₄O₄ 208.0236 < 5 ppm

| [M-H]⁻ | 207.0158 | < 5 ppm |

Elemental Analysis

This classical technique provides the percentage composition of C, H, and N, offering an independent validation of the molecular formula derived from HRMS. The experimentally determined percentages should align with the theoretical values for C₇H₄N₄O₄.

Pillar 2: Connectivity Mapping - How are the Atoms Connected?

With the molecular formula established, the next phase is to determine the bonding framework. Infrared (IR) spectroscopy identifies the functional groups present, while Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the proton and carbon skeleton and their connectivity.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid, non-destructive technique that identifies specific vibrational modes corresponding to functional groups. For 5,6-Dinitro-1H-indazole, we expect to see characteristic absorptions for the N-H bond, aromatic C-H bonds, and, most critically, the nitro (NO₂) groups.[4]

Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum to identify key absorption bands.

Data Presentation: Key IR Vibrational Frequencies

Wavenumber (cm⁻¹) Intensity Assignment Rationale
~3300-3400 Medium, Broad N-H stretch Characteristic of the indazole N-H group.[5]
~3100-3000 Weak Aromatic C-H stretch Confirms the presence of the aromatic ring.
~1520-1550 Strong Asymmetric NO₂ stretch A key, strong signal confirming the nitro groups.[6]
~1340-1360 Strong Symmetric NO₂ stretch The second key signal for the nitro groups.[6]

| ~1620, ~1480 | Medium-Weak | C=C/C=N ring stretches | Vibrations associated with the indazole core. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are required for a complete and self-validating assignment. Due to the electron-withdrawing nature of the nitro groups, significant downfield shifts are expected for the aromatic protons and carbons.[6][7][8]

Protocol: Multinuclear NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆, which is excellent for solubilizing polar compounds and observing exchangeable protons like N-H.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The N-H proton may appear as a very broad signal.[6]

  • ¹³C & DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all carbon environments. A DEPT-135 experiment is run to differentiate between CH and CH₃ (positive signals) and CH₂ (negative signals) carbons; quaternary carbons will be absent.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, crucial for identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon (¹J-coupling).

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J), which is the key experiment for assembling the molecular fragments and confirming the positions of substituents on the aromatic ring.

Data Interpretation & Predicted Spectra

The structure of 5,6-Dinitro-1H-indazole has three aromatic protons (H3, H4, H7) and one N-H proton.

  • H3: Expected to be a singlet, shifted downfield.

  • H4: Expected to be a singlet due to the lack of adjacent protons, significantly deshielded by the C5-NO₂ group.

  • H7: Expected to be a singlet, deshielded by the C6-NO₂ group.

  • N1-H: A broad singlet, very far downfield, typical for indazoles in DMSO-d₆.[6]

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) DEPT-135
1 (N-H) > 13.5 (broad) - -
3 ~8.4-8.7 ~135-138 CH
3a - ~120-123 C
4 ~8.8-9.1 ~118-121 CH
5 - ~143-146 C
6 - ~140-143 C
7 ~8.2-8.5 ~112-115 CH

| 7a | - | ~138-141 | C |

Note: These are predictions based on data from 5-nitroindazole and 6-nitroindazole and general substituent effects. Actual values may vary.[6][8][9]

The Dispositive Power of HMBC: The final confirmation of the 5,6-dinitro substitution pattern comes from key HMBC correlations. This experiment validates the connectivity in a way that 1D NMR alone cannot.

Caption: Key HMBC correlations confirming the 5,6-dinitro regiochemistry.

  • H4 to C5 and C6: This correlation is critical. The proton at position 4 will show a three-bond coupling to the carbon bearing the nitro group (C5) and a two-bond coupling to the other nitro-substituted carbon (C6).

  • H7 to C5 and C6: Similarly, the proton at position 7 will show correlations to both C6 (³J) and C5 (²J).

  • H3 to C3a and C7a: These correlations confirm the position of H3 on the five-membered ring.

Pillar 3: Unambiguous Spatial Confirmation

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, irrefutable proof. It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only connectivity but also bond lengths, bond angles, and planarity.

Causality: X-ray diffraction is considered the "gold standard" for structure determination because it directly visualizes the electron density of the atoms in a molecule, leaving no ambiguity about their relative positions. The successful crystallization of a tosylated derivative of 5,6-dinitroindazole strongly suggests that obtaining suitable crystals of the parent compound is feasible.[1]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution is a common starting point. Solvents to explore include acetone, ethanol, or ethyl acetate/hexane mixtures.

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions, free of cracks) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays while being rotated. A detector collects the diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then solved using direct methods and refined to generate the final atomic coordinates and molecular structure.[1]

Conclusion: An Integrated and Self-Validating Workflow

References

  • Oulemda, B., Rakib, E. M., Abbassi, N., Saadi, M., & El Ammari, L. (2014). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 70(1), o101. [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

  • Alkorta, I., Claramunt, R. M., Elguero, J., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5658–5672. [Link]

  • Shalaby, M. A., & El-Shanshoury, A. E. R. R. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 12(12), 2717–2755. [Link]

  • Alkorta, I., Claramunt, R. M., Elguero, J., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Wallace, J. L., & Beaver, C. D. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. [Link]

  • The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • SpectraBase. (n.d.). 4,6-dinitro-1H-indazole. SpectraBase. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • White, J. M., Skelton, B. W., & Young, D. J. (2019). Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics. Australian Journal of Chemistry, 72(3), 184. [Link]

  • Rodríguez, J., Varela, J., Serna, E., et al. (2009). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 17(1), 377-385. [Link]

  • Moore, P. K., Wallace, P., Gaffen, Z., Hart, S. L., & Babbedge, R. C. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 110(1), 219–224. [Link]

  • Heaps, G., Aziz, L., Wong, M., & Naji, S. (n.d.). Structural Elucidation. Scribd. [Link]

  • Kouakou, C. N., Chicha, H., Rakib, E. M., et al. (2014). 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole). Acta Crystallographica Section E: Structure Reports Online, 70(4), o405. [Link]

  • Alkorta, I., Claramunt, R. M., Elguero, J., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5658–5672. [Link]

  • ResearchGate. (n.d.). The structure and properties of 5,6-dinitro-1H-benzotriazole. ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). 7-Nitroindazole – Knowledge and References. Taylor & Francis. [Link]

  • El Ouaal, A., El Messaoudi, N., El Badaoui, H., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure and Dynamics, 41(1), 227-239. [Link]

  • Fonseca-Berzal, C., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 29(21), 4880. [Link]

  • Shikha, D., & Awasthi, R. (2015). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. International Journal of Advanced Research in Chemical Science, 2(8), 1-8. [Link]

  • Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry, 249-250, 199-205. [Link]

  • ResearchGate. (n.d.). Plot of X-ray crystallographic data for 6a. ResearchGate. [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

Sources

spectroscopic data (NMR, IR, MS) of 5,6-Dinitro-1H-indazole

[1][2]

Executive Summary & Compound Profile

5,6-Dinitro-1H-indazole is a heterocyclic building block characterized by an electron-deficient indazole core.[1][2] It is primarily utilized as a precursor for 5,6-diaminoindazole derivatives (used in oncology and neuroprotection research).[2][3] Its characterization is challenging due to low solubility in non-polar solvents and the potential for isomer contamination (e.g., 5,7-dinitro isomers) during nitration.[1][3]

PropertyData
IUPAC Name 5,6-Dinitro-1H-indazole
CAS Number 59601-91-1
Molecular Formula C₇H₄N₄O₄
Molecular Weight 208.13 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 234–235 °C (Lit.)[1][2][4]
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM.[1][3]

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying regioisomeric impurities.[3]

  • Primary Route: Nitration of 6-nitroindazole using fuming nitric acid/H₂SO₄.[2]

  • Common Impurities:

    • 5,7-Dinitroindazole: A common byproduct if nitration lacks regiocontrol.[1][2][3]

    • 6-Nitroindazole: Unreacted starting material.[2]

    • Oxidation byproducts: Due to harsh nitration conditions.[2][3]

Isomer Differentiation Logic (Graphviz)

The following decision tree illustrates how to distinguish the target 5,6-isomer from the 5,7-isomer using 1H NMR coupling constants.

IsomerLogicStartCrude Nitration Product(Indazole Core)NMR1H NMR Analysis(Aromatic Region 7.0-9.0 ppm)Start->NMRCouplingAnalyze Coupling Constants (J)NMR->CouplingRes56Target: 5,6-DinitroTwo Singlets (H4, H7)No Meta-CouplingCoupling->Res56Singlets (para/isolated)Res57Impurity: 5,7-DinitroTwo Doublets (H4, H6)Meta-Coupling (~2.0 Hz)Coupling->Res57Doublets (meta)

Figure 1: NMR logic flow for distinguishing 5,6-dinitroindazole from its 5,7-regioisomer based on proton coupling patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d₆ . CDCl₃ is not recommended due to poor solubility and aggregation effects.[2][3]

¹H NMR Data (400 MHz, DMSO-d₆)

The 5,6-substitution pattern leaves protons at positions 3, 4, and 7.[1][3] Crucially, H-4 and H-7 are isolated from each other by the nitro groups, resulting in singlets rather than the doublets seen in other isomers.[1][3]

PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
NH (1) 13.5 – 14.0Broad Singlet1HAcidic indazole NH; exchangeable with D₂O.[1][2]
H-4 8.85 – 8.95Singlet1HMost deshielded aromatic proton.[2] Ortho to 5-NO₂ and peri to N-1/N-2 region.[1][2]
H-3 8.60 – 8.70Singlet1HPyrazole ring proton.[2] Deshielded by the adjacent electron-deficient ring.[2]
H-7 8.40 – 8.50Singlet1HOrtho to 6-NO₂.[1][2] Upfield relative to H-4 but significantly downfield from unsubstituted indazole.[2]

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content in DMSO.[3]

¹³C NMR Data (100 MHz, DMSO-d₆)

Expect 7 distinct carbon signals.[2][3][5] The nitro-substituted carbons (C-5, C-6) will appear weak and downfield, while C-3 is typically the most intense methine signal.[1][2]

  • Key Signals: ~145-148 ppm (C-NO₂), ~135 ppm (C-3), ~115-125 ppm (C-4, C-7).[1][2]

Infrared Spectroscopy (FT-IR)

Protocol: Prepare a KBr pellet (1-2% sample) or use ATR (Diamond crystal).[2] Ensure the crystal is clean to avoid "ghost" peaks from previous runs.[3]

Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Note
N-H Stretch 3250 – 3350Medium, BroadCharacteristic of unfunctionalized indazole nitrogen.[1][2]
C-H Stretch (Ar) 3050 – 3100WeakAromatic C-H vibrations.[2]
NO₂ Asymmetric 1530 – 1550StrongPrimary diagnostic. High intensity due to two nitro groups.[2][3]
C=C / C=N 1610 – 1620MediumIndazole ring skeletal vibrations.[2][3]
NO₂ Symmetric 1340 – 1360StrongSecondary diagnostic. Confirms nitro presence.[2][3]

Mass Spectrometry (MS)

Protocol: Direct infusion ESI (Electrospray Ionization) or LC-MS.[2]

  • Solvent: Methanol/Water + 0.1% Formic Acid.[2][3]

  • Mode: Positive (+ve) and Negative (-ve).

MS Data Profile[2][3][6][7][8]
  • Molecular Ion (MW 208.13):

    • ESI(+) : m/z 209.1 [M+H]⁺[2]

    • ESI(-) : m/z 207.1 [M-H]⁻ (High sensitivity due to acidic NH and electron-withdrawing NO₂ groups).[2]

Fragmentation Pathway (ESI+)

The fragmentation is dominated by the sequential loss of nitro groups and the cleavage of the heterocyclic ring.

MS_FragM[M+H]+m/z 209Frag1[M+H - NO₂]+m/z 163M->Frag1- NO₂ (46)Frag2[M+H - NO]+m/z 179M->Frag2- NO (30)Frag3Indazole Corem/z ~117Frag1->Frag3- NO₂ / Ring Break

Figure 2: Proposed ESI(+) fragmentation pathway for 5,6-dinitroindazole.

References

  • BenchChem. (n.d.).[2][3] 2-Methyl-6-nitro-2H-indazole & Related Nitroindazoles.[1][2] Retrieved from

  • Organic Syntheses. (1939).[2][3] 5-Nitroindazole Synthesis and Properties. Coll. Vol. 2, p. 457.[2][3] Retrieved from [2]

  • Royal Society of Chemistry. (2013).[2][3] 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole Crystal Structure.[1][2][6] Retrieved from [2]

  • National Institutes of Health (NIH). (2022).[2][3] Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. PMC.[2][3] Retrieved from

  • SpectraBase. (2025).[2][3] 4,6-Dinitro-1H-indazole NMR Spectrum (Comparative Reference). Retrieved from [2]

Introduction: The Dynamic Nature of the Indazole Core

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomerism of 5,6-Dinitro-1H-indazole

This guide provides a detailed technical exploration of the tautomeric phenomena in 5,6-dinitro-1H-indazole. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational principles of tautomerism with specific experimental and computational insights relevant to the indazole scaffold. We will delve into the structural possibilities, the analytical methodologies required for their characterization, and the predictive power of computational chemistry in understanding the tautomeric landscape of this highly functionalized heterocyclic system.

Indazole, a bicyclic aromatic heterocycle, is a cornerstone of many pharmacologically active compounds. Its structural versatility is, in part, due to a phenomenon known as annular tautomerism, a specific type of prototropic tautomerism where a proton can reside on either of the two nitrogen atoms in the pyrazole ring.[1][2] This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.

Generally, the 1H-tautomer is thermodynamically more stable than the 2H-form due to its benzenoid, rather than quinonoid, electronic structure.[3][4] However, the tautomeric equilibrium can be influenced by a variety of factors including the electronic nature of substituents, solvent polarity, temperature, and solid-state packing forces.[3][5] The introduction of two strongly electron-withdrawing nitro groups at the 5 and 6 positions of the indazole core, as in 5,6-dinitro-1H-indazole, is expected to significantly impact the electronic distribution and, consequently, the tautomeric preference.

This guide will explore the tautomeric landscape of 5,6-dinitro-1H-indazole, outlining the theoretical underpinnings and the practical methodologies to elucidate the predominant tautomeric forms.

A simplified representation of the tautomeric equilibrium in 5,6-dinitro-indazole.

Structural Elucidation via Spectroscopic Methods

The determination of the predominant tautomeric form of 5,6-dinitro-1H-indazole in different phases (solution and solid-state) relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[6] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between the 1H and 2H tautomers.

Expected Spectral Features:

  • ¹H NMR: The most telling signal is that of the N-H proton, which is expected to appear at a significantly downfield chemical shift (typically >13 ppm in DMSO-d₆) due to its acidic nature and potential for hydrogen bonding.[7][8] The protons on the benzene ring (H-3, H-4, and H-7) will also exhibit distinct chemical shifts and coupling patterns for each tautomer. For the 1H tautomer, the H-7 proton is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the adjacent pyrazole ring.

  • ¹³C NMR: The carbon chemical shifts, particularly for C-3a and C-7a, are diagnostic. In the 1H tautomer, these carbons are part of a more aromatic system and will have characteristic shifts. The quinonoid structure of the 2H tautomer would lead to a notable upfield or downfield shift of these and other carbons in the benzene ring.[9]

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for Related Nitro-Indazoles in DMSO-d₆

CompoundH-3H-4H-7N-HReference
5-Nitro-1H-indazole8.438.847.7513.77[8]
3-Methyl-5-nitro-1H-indazole-8.797.6413.1[7]
Predicted 5,6-Dinitro-1H-indazole ~8.5-8.7~9.0-9.2~8.0-8.2>13.5-

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of 5,6-dinitro-1H-indazole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial as it is a polar, aprotic solvent that can solubilize the compound and slow down proton exchange, allowing for the observation of the N-H proton signal.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to assign proton and carbon signals unequivocally.

  • Interpretation: Compare the observed chemical shifts and coupling constants with data from known 1H- and 2H-indazoles to determine the predominant tautomer in solution. The observation of a single set of sharp signals would suggest the presence of one dominant tautomer.

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, of the 1H and 2H tautomers are expected to differ. The benzenoid 1H-tautomer typically has absorption maxima at shorter wavelengths compared to the more conjugated, quinonoid 2H-tautomer.[10] The presence of nitro groups, which are strong chromophores, will result in complex spectra with absorptions likely extending into the visible region.[11]

Experimental Protocol: UV-Vis Spectroscopy

  • Solution Preparation: Prepare dilute solutions of 5,6-dinitro-1H-indazole in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of 200-700 nm.[12]

  • Analysis: Analyze the position and intensity of the absorption maxima. A shift in the absorption bands with solvent polarity (solvatochromism) can provide insights into the nature of the electronic transitions and may indicate a shift in the tautomeric equilibrium.[13]

workflow cluster_exp Experimental Characterization cluster_comp Computational Analysis cluster_analysis Tautomer Assignment synthesis Synthesis of 5,6-Dinitro-1H-indazole nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Characterize uv_vis UV-Vis Spectroscopy synthesis->uv_vis Characterize xray X-ray Crystallography synthesis->xray Characterize conclusion Predominant Tautomer (1H vs. 2H) nmr->conclusion uv_vis->conclusion xray->conclusion dft DFT Calculations (Geometry Optimization, Energy) dft->conclusion tddft TD-DFT Calculations (Simulated UV-Vis) tddft->uv_vis Compare nmr_calc GIAO NMR Calculations nmr_calc->nmr Compare

Workflow for the comprehensive analysis of tautomerism in 5,6-dinitro-1H-indazole.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. While obtaining suitable crystals can be challenging, a crystal structure would definitively identify the tautomeric form present in the crystal lattice and reveal details about intermolecular interactions, such as hydrogen bonding.

While a crystal structure for 5,6-dinitro-1H-indazole itself is not publicly available, the structure of a derivative, 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole, has been reported.[14] In this structure, the sulfonyl group is located at the N1 position, which strongly implies that the starting material was the 1H-tautomer. This provides compelling indirect evidence for the predominance of the 1H form. Similarly, the crystal structure of 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole) also shows substitution at the N1 position.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of 5,6-dinitro-1H-indazole by slow evaporation from a suitable solvent or solvent mixture. This is often a trial-and-error process.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine atomic positions and connectivity. The position of the hydrogen atom on the pyrazole nitrogen will unequivocally identify the tautomer.

Computational Chemistry Insights

In the absence of complete experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[9]

Methodology: DFT Calculations

  • Model Building: Construct 3D models of both the 1H- and 2H-tautomers of 5,6-dinitro-1H-indazole.

  • Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in solution (using a solvent continuum model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The relative energies will indicate the more stable tautomer. It is anticipated that these calculations will show the 1H-tautomer to be significantly more stable.

  • NMR and UV-Vis Simulation: Use the optimized geometries to calculate NMR chemical shifts (GIAO method) and simulate UV-Vis spectra (TD-DFT).[9] These calculated data can then be compared with experimental results to confirm the assignment of the predominant tautomer.

Conclusion and Outlook

The tautomerism of 5,6-dinitro-1H-indazole presents a compelling case study in physical organic chemistry. While direct experimental elucidation of its tautomeric equilibrium is yet to be published, a wealth of data from related nitro-substituted indazoles, combined with the structural evidence from its N1-substituted derivative, strongly supports the predominance of the 1H-tautomer in both solution and the solid state. The powerful electron-withdrawing nature of the two nitro groups stabilizes the benzenoid structure of the 1H form.

For drug development professionals, understanding the stable tautomeric form is critical, as it governs the molecule's shape, hydrogen bonding capabilities, and overall electronic properties, which are key determinants of its interaction with biological targets. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other complex tautomeric systems.

References

  • SpectraBase. 2-methyl-7-nitro-2H-indazole - Optional[UV-VIS] - Spectrum. [Link]

  • Kouakou, K., Chicha, H., El-Ghozlani, M., et al. (2014). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o101. [Link]

  • Chicha, H., Kouakou, K., El-Ghozlani, M., et al. (2014). 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o298. [Link]

  • Supporting Information for "Copper-Catalyzed Domino Synthesis of 1H-Indazoles from Oxime Acetates and Amines". [Link]

  • Claramunt, R. M., Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849–5863. [Link]

  • Larock, R. C., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. [Link]

  • Claramunt, R. M., Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. American Chemical Society. [Link]

  • Catalan, J. (2013). On the solvatochromism, dimerization and tautomerism of indazole. ARKIVOC, 2014(2), 57-70. [Link]

  • ResearchGate. UV-vis absorption spectra of the reduction of various nitro compounds. [Link]

  • ResearchGate. 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. [Link]

  • SpectraBase. 4,6-dinitro-1H-indazole - Optional[1H NMR] - Spectrum. [Link]

  • Claramunt, R. M., Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Alkorta, I., & Elguero, J. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(2), 169-175. [Link]

  • Jordan, J. L., et al. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 5(6), 1438–1446. [Link]

  • ResearchGate. a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [Link]

  • L-A. D. St-Jean, & M. A. H. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

  • Parrish, D. A., & Shreeve, J. N. (2016). Crystal structure of 4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 903–905. [Link]

  • Claramunt, R. M., Elguero, J., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Simeon, S., et al. (2019). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Molecules, 24(12), 2292. [Link]

  • Kurbangalieva, A., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7609. [Link]

  • e-PG Pathshala. (n.d.). Annular tautomerism. BSc Chemistry. [Link]

  • ChemEurope. (n.d.). Tautomer. [Link]

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Technical Whitepaper: Solubility Profiling and Solvent Selection for 5,6-Dinitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Dinitro-1H-indazole (CAS: 7379-32-0) presents a distinct solubility challenge in medicinal chemistry and materials science. Unlike its parent compound, indazole, the introduction of two electron-withdrawing nitro groups at the 5 and 6 positions significantly alters its physicochemical landscape. This modification reduces the basicity of the N2 nitrogen while increasing the acidity of the N1 proton, shifting the molecule's solubility preference toward polar aprotic solvents and alkaline aqueous media.

This guide provides a definitive solubility profile, validated dissolution protocols, and handling strategies to ensure experimental reproducibility. It is designed for researchers requiring stable stock solutions for biological assays (e.g., NOS inhibition) or synthetic intermediates.

Physicochemical Basis of Solubility

To master the solubility of 5,6-Dinitro-1H-indazole, one must understand the intermolecular forces at play. The molecule is a planar, electron-deficient aromatic system.

  • Pi-Stacking & Crystal Lattice Energy: The two nitro groups create a strong dipole moment and facilitate extensive pi-stacking interactions in the solid state. This results in a high melting point (often >200°C) and high lattice energy, requiring solvents with significant dipole strength to disrupt the crystal structure.

  • Acidity (pKa): The electron-withdrawing nature of the nitro groups stabilizes the negative charge on the conjugate base. While unsubstituted indazole has a pKa of ~13.9, 5,6-dinitroindazole is significantly more acidic (estimated pKa ~10–11). Consequently, it acts as a weak acid, showing enhanced solubility in basic buffers (pH > 12) via deprotonation.

  • Hydrogen Bonding: The N1-H serves as a hydrogen bond donor (HBD), while the nitro oxygens and N2 serve as weak hydrogen bond acceptors (HBA). Solvents capable of accepting protons (e.g., DMSO, DMF, Pyridine) are thermodynamically favored.

Solubility Profile in Common Lab Solvents

The following data categorizes solvent compatibility based on thermodynamic favorability and empirical synthesis reports.

Table 1: Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingOperational Notes
Polar Aprotic DMSO High (>50 mg/mL)Primary Choice. Ideal for biological stock solutions (10–100 mM). Hygroscopic; keep anhydrous to prevent precipitation.
DMF High (>50 mg/mL)Excellent alternative to DMSO for synthetic reactions. Harder to remove (high boiling point).
Acetone Moderate/Good Recrystallization Solvent. Soluble when hot; significant solubility drop upon cooling allows for purification.
Polar Protic Ethanol Marginal Poor solubility at RT. Soluble at reflux. often used as a co-solvent or for recrystallization.
Methanol Marginal Similar to ethanol but more toxic. Not recommended for routine handling.
Water Insoluble (<0.1 mg/mL)Hydrophobic nature dominates. Do not use as a primary solvent.
Acid/Base 1M NaOH Soluble Dissolves via deprotonation (Salt formation). Solution turns deep yellow/orange (formation of nitronate-like resonance).
1M HCl Insoluble Nitro groups reduce N2 basicity, preventing protonation/dissolution in dilute acids.
Non-Polar Hexane Insoluble "Anti-solvent." Used to precipitate the compound from organic solutions.[1]
DCM Low/Moderate Useful for extraction but requires large volumes.

Visualizing the Solubility Mechanism

The following diagram illustrates the molecular behavior of 5,6-Dinitro-1H-indazole in different solvent environments, highlighting the critical role of pH and polarity.

SolubilityMechanism Solid Solid 5,6-Dinitro-1H-indazole (High Lattice Energy) DMSO Polar Aprotic Solvent (DMSO) Dipole-Dipole Interactions Solid->DMSO Disruption of Pi-Stacking Water Neutral Aqueous Media (pH 7) Solid->Water Hydrophobic Repulsion Base Alkaline Media (pH > 12) Deprotonation Event Solid->Base Acid-Base Reaction (pKa ~11) Solvated Solvated Molecular Species (Stable Solution) DMSO->Solvated H-Bond Acceptance by Solvent Oxygen Precipitate Aggregated Solid (Precipitation) Water->Precipitate Lack of Solvation Energy Anion Indazole Anion (Water Soluble Salt) Base->Anion Formation of [Indazole]- Na+

Figure 1: Mechanistic pathways for dissolution. Note the distinct divergence between neutral water (precipitation) and basic media (ionization).

Validated Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

For biological assays (e.g., NOS inhibition, cytotoxicity).

Rationale: DMSO is the gold standard for this compound due to its high dielectric constant. However, DMSO is hygroscopic, and water uptake can cause the hydrophobic nitro-indazole to crash out over time.

  • Weighing: Weigh 10.15 mg of 5,6-Dinitro-1H-indazole into a sterile, amber glass vial (protect from light).

    • Calculation: MW = 209.12 g/mol (approx).

      
      .
      
  • Solvent Addition: Add 970 µL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 35°C for 5 minutes.

    • Checkpoint: Solution should be clear and yellow-tinted.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: 6 months if kept anhydrous.

Protocol B: Recrystallization (Purification)

For synthetic purity enhancement.

Rationale: The differential solubility in Acetone (soluble hot, less soluble cold) makes it the ideal solvent for purification.

  • Saturation: Suspend crude 5,6-Dinitro-1H-indazole in Acetone (10 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 56°C) with stirring until fully dissolved.

  • Filtration: If insoluble particles remain (e.g., inorganic salts), filter the hot solution rapidly through a pre-warmed glass frit.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

  • Collection: Filter the crystals and wash with cold Hexane (anti-solvent) to remove residual mother liquor.

Solubility Determination Workflow

When exact solubility data is missing for a specific derivative, use this self-validating workflow to determine the "Saturation Limit."

SolubilityWorkflow Start Start: 1 mg Compound Step1 Add 10 µL Solvent Start->Step1 Check1 Visual Inspection Step1->Check1 Soluble Soluble (>100 mg/mL) Check1->Soluble Clear Step2 Add 90 µL Solvent (Total 100 µL) Check1->Step2 Cloudy Check2 Visual Inspection Step2->Check2 ModSol Moderate (10-100 mg/mL) Check2->ModSol Clear Step3 Add 900 µL Solvent (Total 1 mL) Check2->Step3 Cloudy Check3 Visual Inspection Step3->Check3 LowSol Low (1-10 mg/mL) Check3->LowSol Clear Insol Insoluble (<1 mg/mL) Check3->Insol Cloudy

Figure 2: Step-wise dilution protocol (The "1-10-100" Rule) for rapid solubility estimation with minimal sample loss.

Safety & Stability

  • Nitro Group Hazards: Polynitro aromatic compounds can be energetic. While 5,6-dinitroindazole is generally stable, avoid heating dry solids to decomposition temperatures (>250°C).

  • Skin Absorption: DMSO enhances skin permeability. When handling DMSO solutions of this compound, double-gloving (Nitrile) is mandatory to prevent transdermal delivery of the nitro-indazole.

  • Light Sensitivity: Nitro-indazoles can undergo photochemical degradation. Store solids and solutions in amber containers.

References

  • Vertex AI Search. (2025). Synthesis and recrystallization of nitroindazoles.
  • BenchChem. (2025).[2] Solubility troubleshooting for Indazole derivatives. Retrieved from 2.

  • PubChem. (2025).[3] 5-Nitroindazole Properties and Safety Data. National Library of Medicine. Retrieved from 4.

  • ResearchGate. (2025). Differential Effects of Solvents DMSO and Ethanol on Biological Assays. Retrieved from 5.

  • Bordwell, F.G. (2017). pKa Table in DMSO. Organic Chemistry Data. Retrieved from 6.

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Methodological & Application

Application Notes: 5,6-Dinitro-1H-indazole as a Novel Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors such as axitinib and pazopanib.[3][4] This is largely due to its ability to form key interactions with the hinge region of the kinase ATP-binding site.[5]

This document provides a technical guide for utilizing 5,6-Dinitro-1H-indazole as a starting scaffold for the discovery and development of novel kinase inhibitors. The electron-withdrawing nature of the two nitro groups at the 5 and 6 positions offers a unique electronic profile, potentially influencing binding affinities and selectivity. Furthermore, these positions provide reactive handles for synthetic elaboration, enabling the exploration of a diverse chemical space to optimize potency and drug-like properties.

Principle of Kinase Inhibition and the Role of the Indazole Scaffold

Kinase inhibitors function by blocking the activity of protein kinases, thereby interrupting the signaling pathways that drive disease progression.[2] The majority of these inhibitors are ATP-competitive, binding to the active site of the kinase and preventing the binding of ATP, which is necessary for the phosphorylation of substrate proteins.[1] The indazole scaffold is particularly effective in this role due to its structural resemblance to the purine ring of ATP and its capacity for forming hydrogen bonds with the kinase hinge region.[5]

The 5,6-dinitro-1H-indazole scaffold provides a rigid core upon which various substituents can be strategically placed to interact with different regions of the ATP-binding pocket, including the hydrophobic regions and the solvent-exposed front pocket. This allows for the fine-tuning of inhibitor potency and selectivity.

Getting Started: Synthesis and Derivatization of the 5,6-Dinitro-1H-indazole Scaffold

The development of a successful kinase inhibitor program begins with the ability to synthesize a library of diverse analogs for structure-activity relationship (SAR) studies.[6] The 5,6-dinitro-1H-indazole core can be functionalized at several positions, primarily at the N1 position of the indazole ring and through modification or replacement of the nitro groups.

Protocol 1: N-Arylation of 5,6-Dinitro-1H-indazole

This protocol describes a general method for the N-arylation of the 5,6-dinitro-1H-indazole core, a common strategy for extending substituents into the solvent-exposed region of the kinase active site.

Materials:

  • 5,6-Dinitro-1H-indazole

  • Aryl boronic acid of choice

  • Copper(II) acetate

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5,6-Dinitro-1H-indazole (1 equivalent) in DCM, add the desired aryl boronic acid (1.5 equivalents), copper(II) acetate (1.2 equivalents), and pyridine (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-arylated derivative.

Biochemical Assays: Determining In Vitro Potency (IC50)

The initial evaluation of newly synthesized compounds involves determining their ability to inhibit the enzymatic activity of the target kinase in a biochemical assay.[1] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying inhibitor potency. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[1][7]

Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay

The ADP-Glo™ assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[8] The amount of ADP is directly proportional to kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (5,6-dinitro-1H-indazole derivatives) dissolved in DMSO

  • White, opaque 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in kinase reaction buffer.

    • Add 1 µL of test compound at various concentrations (typically a 10-point dose response) or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of the kinase reaction mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Data Presentation: Example IC50 Data for Hypothetical Derivatives

Compound IDModification on ScaffoldTarget KinaseIC50 (nM)
Scaffold-01 N1-phenylKinase X850
Scaffold-02 N1-(4-methoxyphenyl)Kinase X250
Scaffold-03 N1-(4-fluorophenyl)Kinase X120
Scaffold-04 N1-(4-pyridyl)Kinase X75

Cell-Based Assays: Assessing Cellular Efficacy

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant context.[9] These assays can measure a compound's ability to inhibit the target kinase within a living cell, its effect on downstream signaling pathways, and its overall impact on cellular processes like proliferation and survival.[10]

Protocol 3: Western Blot Analysis of Target Phosphorylation

This protocol is used to determine if a compound can inhibit the phosphorylation of a known downstream substrate of the target kinase in cells. A reduction in the phosphorylated substrate is indicative of on-target activity.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against the phosphorylated substrate.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

Protocol 4: Cell Proliferation (MTS) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the effect of a kinase inhibitor on cell growth and to calculate the GI50 (concentration for 50% growth inhibition).

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compounds

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate for 72 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of medicinal chemistry, guiding the iterative process of compound optimization.[11] By systematically modifying the 5,6-dinitro-1H-indazole scaffold and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for potent and selective kinase inhibition.[12]

Key Areas for Modification and Exploration:

  • N1-Substitution: As demonstrated in the hypothetical data, this position is crucial for interacting with the solvent-exposed region. Exploring a wide range of aryl and alkyl substituents can significantly impact potency and selectivity.

  • C3-Position: Introduction of small groups at the C3 position can probe interactions within the hydrophobic pocket of the ATP-binding site.

  • Modification of Nitro Groups: The nitro groups can be reduced to amines, which can then be further functionalized to introduce hydrogen bond donors or acceptors, or to attach larger chemical moieties.

Visualizing the Workflow and Concepts

Kinase_Inhibitor_Development_Workflow cluster_synthesis Scaffold Derivatization Start 5,6-Dinitro-1H-indazole Scaffold Synth Chemical Synthesis (e.g., N-Arylation) Start->Synth Library Compound Library Synth->Library Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Library->Assay IC50 IC50 Determination Assay->IC50 Phospho Target Phosphorylation (Western Blot) IC50->Phospho Prolif Cell Proliferation Assay (MTS) IC50->Prolif SAR Structure-Activity Relationship (SAR) Phospho->SAR Prolif->SAR Design Rational Design of New Analogs SAR->Design Design->Synth

Caption: Workflow for developing kinase inhibitors from the 5,6-dinitro-1H-indazole scaffold.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase (e.g., Kinase X) RTK->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor 5,6-Dinitro-1H-indazole Derivative Inhibitor->TargetKinase

Caption: Inhibition of a generic kinase signaling pathway by a 5,6-dinitro-1H-indazole derivative.

Conclusion and Future Directions

The 5,6-dinitro-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. Its unique electronic properties and synthetic tractability allow for the creation of diverse chemical libraries. By employing a systematic approach of chemical synthesis, biochemical screening, cell-based evaluation, and iterative SAR-driven design, researchers can leverage this scaffold to discover potent and selective kinase inhibitors for a range of therapeutic applications. Future work should focus on expanding the diversity of the compound library, performing kinome-wide selectivity profiling to identify off-target effects, and advancing lead compounds into preclinical models.

References

  • Elsayed, N. M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(30), 18386-18405. Available from: [Link]

  • Li, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2672-2676. Available from: [Link]

  • Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available from: [Link]

  • ResearchGate. (n.d.). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Available from: [Link]

  • SciSpace. (n.d.). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. Available from: [Link]

  • Tran, T. H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15941-15949. Available from: [Link]

  • Wang, C., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115599. Available from: [Link]

  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Available from: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Starz-Gaiano, M., & Goldberg, M. L. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55715. Available from: [Link]

  • ResearchGate. (n.d.). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Available from: [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Available from: [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available from: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available from: [Link]

  • MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Available from: [Link]

  • Shah, N. P., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ACS Chemical Biology, 11(9), 2437-2444. Available from: [Link]

  • Chicha, H., et al. (2014). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o101. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Available from: [Link]

  • PubMed. (2006). Synthesis and Biological Evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as Inhibitors of Protein Kinase B/Akt. Available from: [Link]

  • Zhou, H., et al. (2020). 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. ACS Medicinal Chemistry Letters, 11(12), 2435-2436. Available from: [Link]

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Application Notes and Protocols for the Derivatization of 5,6-Dinitro-1H-indazole for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold and the Promise of 5,6-Dinitro-1H-indazole

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This heterocyclic system, a fusion of benzene and pyrazole rings, is a key pharmacophore in drugs with applications ranging from oncology to inflammatory diseases and infectious agents.[4][5] Marketed drugs such as the antiemetic granisetron and the kinase inhibitor axitinib feature the indazole core, highlighting its clinical significance.[6] The versatility of the indazole ring, including its ability to act as a bioisostere for phenol and indole, further cements its importance in drug discovery.[2]

Among the various substituted indazoles, those bearing nitro groups have garnered significant attention for their potential as therapeutic agents. Notably, 5-nitroindazole derivatives have demonstrated promising activity against Trichomonas vaginalis, Trypanosoma cruzi (the causative agent of Chagas disease), and various cancer cell lines.[7] The electron-withdrawing nature of the nitro groups can modulate the electronic properties of the indazole system, influencing its interaction with biological targets.

This application note focuses on the derivatization of a particularly interesting, yet underexplored, member of this family: 5,6-Dinitro-1H-indazole . The presence of two nitro groups offers a rich platform for chemical modification, enabling the creation of a diverse library of compounds for biological screening. This guide provides a strategic framework and detailed protocols for the derivatization of this scaffold, targeting key areas of therapeutic interest, including cancer, parasitic diseases, and protein kinase-mediated disorders.

Strategic Pathways for Derivatization

The chemical space around the 5,6-dinitro-1H-indazole core can be systematically explored through a multi-pronged derivatization strategy. The primary sites for modification are the N-1 position of the indazole ring and the two nitro groups, which can be selectively or fully reduced to highly versatile amino functionalities.

Our proposed derivatization workflow is designed to generate a library of compounds with diverse physicochemical properties, thereby increasing the probability of identifying novel bioactive molecules.

Derivatization_Workflow A 5,6-Dinitro-1H-indazole B N-1 Substituted 5,6-Dinitro-1H-indazoles A->B N-Alkylation/ N-Arylation C Selective Mono-reduction A->C Selective Reducing Agents (e.g., Na2S, (NH4)2S) E Complete Reduction A->E Strong Reducing Agents (e.g., H2/Pd-C, SnCl2) D 5-Amino-6-nitro-1H-indazoles (or 6-amino-5-nitro isomers) C->D G Library 1: Acylation, Sulfonylation, Urea/Thiourea Formation D->G Further Derivatization F 5,6-Diamino-1H-indazoles E->F H Library 2: Acylation, Sulfonylation, Urea/Thiourea Formation F->H Further Derivatization Kinase_Assay_Workflow cluster_0 Biochemical Assay cluster_1 Data Analysis A Kinase + Substrate + ATP + Indazole Derivative B Phosphorylation Reaction A->B C Detection Reagent Addition B->C D Signal Measurement (Luminescence/Fluorescence) C->D E Determine % Inhibition D->E F Calculate IC50 E->F

Sources

Application Note: Handling and Safety Precautions for 5,6-Dinitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

5,6-Dinitro-1H-indazole is a polynitro-heterocyclic compound primarily utilized as an intermediate in the synthesis of high-performance pharmaceuticals (e.g., kinase inhibitors) and energetic materials. Due to the presence of two nitro groups on the electron-deficient indazole ring, this compound exhibits enhanced shock sensitivity and thermal instability compared to its mono-nitro analogues.

Core Directive: Treat this compound as a Potential High Explosive (PHE) until specific lot sensitivity data proves otherwise. All handling protocols must prioritize electrostatic discharge (ESD) mitigation, thermal control, and physical shielding.

Part 2: Physicochemical Profile & Hazard Analysis

Technical Specifications
PropertyDataSource
CAS Registry Number 59601-91-1[1]
IUPAC Name 5,6-Dinitro-1H-indazole[1]
Molecular Formula C₇H₄N₄O₄[1]
Molecular Weight 208.13 g/mol [1]
Melting Point ~225 °C (Decomposition likely near MP)[1][2]
Appearance Yellow to brownish crystalline solid[2]
Solubility Soluble in DMSO, DMF, Acetone; Insoluble in Water[2]
Hazard Classification (GHS)

Based on structural analogues (dinitro-azoles) and functional group analysis:

  • Physical: Explosive (Unstable) . May mass explode in fire. Sensitive to mechanical shock and friction.[1][2]

  • Health: Acute Toxicity (Oral/Inhalation) , Skin/Eye Irritant (Category 2) .

  • Signal Word: DANGER

Critical Hazard Mechanisms
  • Energetic Instability: The gem-dinitro or vic-dinitro configuration on the aromatic ring creates significant ring strain and a positive oxygen balance relative to the backbone, lowering the activation energy for detonation [3].

  • Thermal Runaway: Melting points of polynitroindazoles (approx. 225°C) are often perilously close to their onset of exothermic decomposition. Never heat neat material above 100°C.

  • Acidity: The N-H proton is acidic (pKa < 10), allowing the formation of metal salts (e.g., with sodium or heavy metals) which are significantly more sensitive than the neutral parent compound [4].

Part 3: Engineering Controls & PPE Standards

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood equipped with a blast shield (polycarbonate, min. 0.5 inch).

  • ESD Grounding: All conductive equipment (spatulas, vessels) must be grounded. Use an ionizing blower in the hood to neutralize static charge on powders.

  • Flooring: Anti-static/conductive flooring mats are required at the workstation.

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Eyes/Face ANSI Z87.1 Goggles + Face ShieldProtects against high-velocity fragments and acid splashes.
Hands Double Nitrile Gloves (Outer: 8 mil)Prevents dermal absorption; outer layer sacrificial.
Body Flame-Resistant (Nomex) Lab CoatPrevents clothing ignition during flash fires.
Extremities Kevlar® Wrist GuardsProtects radial arteries from glass shrapnel during glassware failure.

Part 4: Operational Protocols

Protocol A: Safe Synthesis (Nitration)

Context: Direct nitration of 5-nitroindazole or indazole using mixed acid. This is the highest-risk phase due to exothermicity.

Workflow Diagram:

SynthesisSafety Start Starting Material (Indazole/5-Nitroindazole) AcidMix Prepare Mixed Acid (H2SO4/HNO3) @ 0°C Start->AcidMix Weighing Addition Controlled Addition (Temp < 5°C) AcidMix->Addition Slow Feed Addition->Addition Stop if T > 10°C Quench Ice Quench (Exothermic Spike!) Addition->Quench Complete Filter Filtration (Do NOT dry completely) Quench->Filter Precipitate Storage Storage (Wet/Desensitized) Filter->Storage Solvent Wet

Caption: Critical Control Points (Red) indicate phases where thermal runaway is most probable.

Step-by-Step Procedure:

  • Preparation: Pre-cool concentrated H₂SO₄ (98%) in a round-bottom flask to 0°C using an ice/salt bath.

  • Acid Mixing: Add fuming HNO₃ dropwise, maintaining temp < 10°C.

  • Addition: Add the indazole precursor in small portions over 30-60 minutes. CRITICAL: If temperature rises above 10°C, stop addition immediately and allow to cool.

  • Reaction: Stir at room temperature (only if validated) or keep cooled. Do not heat.

  • Quenching: Pour the reaction mixture onto crushed ice slowly. This step releases massive heat.

  • Isolation: Filter the yellow precipitate. Safety Rule: Do not dry to constant weight on a frit; keep the filter cake damp with water or solvent to desensitize it during transfer.

Protocol B: Handling & Storage

Logic: Dry polynitro compounds are most sensitive to friction.

  • Solvent Dampening: Store the compound wetted with at least 20% water or ethanol whenever possible.

  • Container: Use conductive (antistatic) polyethylene or glass containers. Avoid metal-on-metal friction (no screw-top metal lids).

  • Tools: Use wooden or conductive plastic spatulas. NEVER use metal spatulas to scrape dried material from glass, as this can initiate detonation via friction.

Protocol C: Emergency Response

Decision Logic for Spills:

SpillResponse Start Spill Detected State State of Material? Start->State Dry Dry Powder State->Dry Powder Wet Solution/Wet State->Wet Liquid ActionDry Do NOT Sweep! Wet down gently with water mist Dry->ActionDry ActionWet Absorb with inert pads Wet->ActionWet ActionDry->ActionWet Disposal Place in Hazardous Waste (Red Bag) ActionWet->Disposal

Caption: Decision tree for spill remediation focusing on desensitization via wetting.

  • Fire: Evacuate the area immediately. Do not attempt to fight a fire involving >5g of dry nitroindazole. For small fires, use copious amounts of water (flooding).

  • Exposure:

    • Inhalation: Move to fresh air. Monitor for signs of methemoglobinemia (blue lips/nails) due to nitro-compound absorption.

    • Skin: Wash with soap and water for 15 minutes. Nitro compounds absorb transdermally; do not use alcohol for cleaning as it enhances absorption.

Part 5: References

  • CAS Common Chemistry. (2025).[3] 5,6-Dinitro-1H-indazole (CAS 59601-91-1).[3] American Chemical Society.[3] [Link][3]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry. [Link]

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. Walter de Gruyter. (General reference for polynitro-heterocycle sensitivity).

  • Abbassi, N., et al. (2013). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Acta Crystallographica Section E. [Link]

Sources

Application Note: Strategic Synthesis of 5,6-Dinitro-1H-Indazole from 6-Nitroindazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Synthetic Challenge

The synthesis of 5,6-dinitro-1H-indazole presents a classic problem in heterocyclic chemistry: regioselective electrophilic aromatic substitution (EAS) on a deactivated ring system.[1] The starting material, 6-nitroindazole , contains a nitro group that strongly deactivates the benzene ring (via inductive and mesomeric effects) and directs incoming electrophiles to meta positions relative to itself.[1]

However, the fused pyrazole ring exerts a competing electronic influence.[1] The pyrrole-like nitrogen (N1) acts as an electron donor, activating positions para and ortho to it (C5 and C7).[1]

The Solution: Cooperative Directing Effects

Contrary to the assumption that nitration might occur on the pyrazole ring (C3) or randomly, the conversion of 6-nitroindazole to 5,6-dinitroindazole is highly efficient when using potassium nitrate (


) in concentrated sulfuric acid (

)
.[1]
  • Electronic Logic: The 6-nitro group directs incoming electrophiles to the C5 (ortho) and C7 (ortho) positions.[1] The N1-H of the pyrazole ring strongly activates C5 (para to N1).[1]

  • Result: These cooperative effects make C5 the most nucleophilic site on the benzene ring, allowing for selective dinitration despite the overall deactivation of the system.[1]

Part 2: Detailed Experimental Protocol

Method A: Nitration via Potassium Nitrate/Sulfuric Acid

This protocol is adapted from the work of Gavara et al., who successfully utilized this route to access 5,6-dinitroindazole as a precursor for pyrrolo[2,3-g]indazoles.[1]

Reagents & Equipment
  • Substrate: 6-Nitroindazole (Solid, >95% purity)

  • Solvent/Catalyst: Sulfuric Acid (

    
    ), concentrated (98%)[1]
    
  • Nitrating Agent: Potassium Nitrate (

    
    ), crystalline[1]
    
  • Quenching: Crushed ice / Deionized water[1]

  • Equipment: 3-neck round-bottom flask, internal thermometer, magnetic stir bar, ice-salt bath.

Step-by-Step Procedure
  • Preparation of Reaction Matrix:

    • Charge the 3-neck flask with concentrated

      
       (approx. 10 mL per 1 g of substrate).[1]
      
    • Cool the acid to 0–5 °C using an ice-salt bath. Ensure vigorous stirring.

  • Substrate Dissolution:

    • Add 6-nitroindazole portion-wise to the cold acid.[1] The solution may darken; ensure complete dissolution before proceeding.[1]

    • Critical Control Point: Maintain internal temperature below 10 °C to prevent premature, non-selective nitration or decomposition.[1]

  • Nitration (The "Gavara" Modification):

    • Slowly add Potassium Nitrate (

      
      )  (1.1 to 1.2 equivalents) as a solid or pre-dissolved in minimal 
      
      
      
      .[1]
    • Why

      
      ? Using nitrate salts allows for the in situ generation of nitronium ions (
      
      
      
      ) in a more controlled manner than adding fuming nitric acid, reducing the risk of oxidative breakdown of the pyrazole ring.[1]
  • Reaction Phase:

    • Allow the mixture to warm gradually to room temperature (20–25 °C).

    • Stir for 12–16 hours .

    • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The starting material (6-nitro) is less polar than the dinitro product.[1]

  • Work-Up & Isolation:

    • Pour the reaction mixture slowly onto a slurry of crushed ice (approx. 5x reaction volume).

    • Observation: A yellow-to-orange precipitate should form immediately.[1]

    • Stir the aqueous slurry for 30 minutes to ensure all acid is quenched and the product fully precipitates.

    • Filter the solid using a sintered glass funnel.[1]

    • Wash the cake copiously with cold water until the filtrate is neutral (pH ~7).[1]

  • Purification:

    • The crude solid is often of sufficient purity (>90%) for downstream applications.[1]

    • Recrystallization:[1][2] If necessary, recrystallize from ethanol or methanol .[1]

    • Yield Expectation: 75–85%.[1]

Data Summary Table
ParameterSpecificationNotes
Starting Material 6-Nitroindazole (

)
MW: 163.13 g/mol
Product 5,6-Dinitro-1H-indazole (

)
MW: 208.13 g/mol
Reagent Stoichiometry 1.0 equiv Substrate : 1.2 equiv

Excess nitrate ensures conversion.[1]
Temperature 0°C (Addition)

25°C (Reaction)
High heat promotes degradation.[1]
Appearance Yellow/Orange SolidDinitroindazoles are highly colored.[1]
Solubility DMSO, DMF, hot alcoholsPoorly soluble in water/DCM.[1]

Part 3: Mechanism & Pathway Visualization[1]

The following diagram illustrates the electrophilic aromatic substitution pathway. Note how the Nitronium ion (


)  is generated in situ and attacks the C5 position, which is activated by the N1-H group despite the deactivating 6-nitro group.[1]

G cluster_logic Regioselectivity Logic Start 6-Nitroindazole (Deactivated Ring) Complex Sigma Complex (Intermediate) Start->Complex Electrophilic Attack at C5 (Para to N1) Reagents KNO3 + H2SO4 (In situ NO2+) Reagents->Complex Generates NO2+ Product 5,6-Dinitro-1H-indazole (Target) Complex->Product -H+ (Aromatization) Logic1 6-NO2 directs Ortho/Meta Logic2 N1-H activates Para (C5)

Caption: Reaction pathway showing the cooperative directing effects leading to C5 nitration.

Part 4: Troubleshooting & Expert Insights

Regioselectivity Issues (Formation of 3,6-Dinitro)
  • Problem: If the temperature rises above 40–50 °C, you may observe nitration at the C3 position (the pyrazole carbon).[1]

  • Solution: Strictly maintain the reaction at room temperature. The C5 position is kinetically favored under mild conditions due to the activation from N1.[1] C3 nitration is thermodynamically accessible but slower under these specific conditions.[1]

Solubility
  • Observation: 6-nitroindazole is sparingly soluble in cold sulfuric acid.[1]

  • Protocol Adjustment: Finely powder the starting material before addition.[1] Allow time for the "slurry" to become a solution before adding the nitrate source.[1]

Safety: Runaway Nitration
  • Risk: Although

    
     is safer than fuming 
    
    
    
    , the reaction is still exothermic.[1]
  • Mitigation: Never add the full equivalent of nitrate at once.[1] Use an ice bath even if the reaction seems stable.[1]

Alternative Routes (Context)

While the direct nitration described above is the most "atom-economical" route from 6-nitroindazole, researchers should be aware that 5,6-dinitroindazole can also be synthesized via the cyclization of 2-methyl-4,5-dinitroaniline using sodium nitrite and acetic acid.[1] This alternative is preferred only if the direct nitration yields inseparable mixtures, which is rare if the temperature is controlled.[1]

References

  • Gavara, L., et al. (2011).[1][3] "Regioselective synthesis of novel substituted indazole-5,6-diamine derivatives." ResearchGate.[1] Available at: [Link]

  • Oulemda, B., et al. (2013).[1] "1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole."[1] Acta Crystallographica Section E. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Product Formation in Dinitroindazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of dinitroindazoles. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on practical, field-proven strategies to minimize side product formation and enhance product purity. Our approach is rooted in explaining the causal mechanisms behind experimental choices to empower you to optimize your synthetic protocols effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Q: My final product is a mixture of several dinitroindazole isomers. How can I improve regioselectivity?

A: Poor regioselectivity is a common issue in the nitration of substituted aromatic rings, including indazoles. The formation of multiple isomers (e.g., 4,6-, 5,6-, and 5,7-dinitroindazoles) stems from the complex interplay of the directing effects of the fused pyrazole ring and any existing substituents.

Root Causes & Mechanistic Insights:

  • Electronic Effects: The indazole nucleus itself does not direct incoming electrophiles (like the nitronium ion, NO₂⁺) as strongly as a simple benzene ring. The pyrazole portion is electron-withdrawing, deactivating the entire ring system, while the benzene portion's positions are activated or deactivated to varying degrees. Nitration of an unsubstituted indazole is complex, but when starting from a mononitroindazole (e.g., 5-nitroindazole), the existing nitro group acts as a powerful deactivating meta-director, while the pyrazole ring's influence must also be considered. This competition leads to a mixture of products.

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of the nitrating agent to adjacent positions, favoring substitution at more accessible sites.

Strategic Solutions:

  • Control the Temperature: Nitration is highly exothermic. Running the reaction at lower temperatures (e.g., 0 to 5 °C) reduces the overall reaction rate and enhances the kinetic selectivity, favoring the formation of the thermodynamically more stable isomer and minimizing the formation of kinetically favored but less stable side products.

  • Optimize the Nitrating Agent: The choice and concentration of the nitrating agent are critical.

    • Mixed Acid (H₂SO₄/HNO₃): This is the most common and powerful nitrating system. The concentration of sulfuric acid is key; it protonates nitric acid to generate the highly electrophilic nitronium ion. Carefully controlling the ratio of fuming sulfuric acid to nitric acid can fine-tune the electrophilicity and thus selectivity. Start with a well-defined ratio and adjust based on product isomer distribution.

    • Nitric Acid in Acetic Anhydride: This system generates acetyl nitrate, a milder nitrating agent. It can sometimes offer better regioselectivity in sensitive substrates, although reaction times may be longer.

  • Order of Reactions: If possible, consider a synthesis pathway where the indazole ring is formed from a precursor that is already appropriately dinitrated. This circumvents the challenge of selective nitration on the heterocyclic system.[1][2]

Q: I'm observing significant amounts of mononitro- or trinitro- byproducts. What's causing this and how do I fix it?

A: The presence of under- or over-nitrated species points directly to issues with reaction stoichiometry and time.

Root Causes & Mechanistic Insights:

  • Under-nitration (Residual Mononitro-): This indicates an incomplete reaction. It can be caused by insufficient nitrating agent, a reaction time that is too short, or a temperature that is too low to drive the second nitration to completion. The deactivating effect of the first nitro group makes the second nitration significantly slower.

  • Over-nitration (Trinitro-): This occurs when the reaction conditions are too harsh (high temperature, excessive concentration of nitrating agent, or prolonged reaction time), forcing a third nitro group onto the already highly deactivated ring.

Strategic Solutions:

  • Precise Stoichiometry: Carefully calculate and use a slight excess of the nitrating agent (e.g., 1.05 to 1.1 equivalents) for the second nitration step. A large excess should be avoided as it promotes over-nitration.

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Quench the reaction only when the starting mononitro-indazole has been consumed but before significant trinitro- product appears.

  • Controlled Addition: Add the substrate to the nitrating mixture slowly and at a low temperature. This maintains better control over the reaction exotherm and local concentrations, preventing runaway reactions that can lead to over-nitration and degradation.

Q: My reaction yields are consistently low, and I'm isolating a lot of dark, tar-like material. What's happening?

A: Low yields accompanied by charring or tar formation are classic signs of oxidative degradation.

Root Causes & Mechanistic Insights:

  • Oxidative Side Reactions: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures or in the presence of impurities, it can oxidize the aromatic ring, leading to ring-opening and polymerization, which results in intractable tars. Indazoles can be sensitive to strong oxidants.[2]

  • Runaway Reaction: Poor temperature control can lead to a rapid, uncontrolled increase in the reaction rate and temperature, causing widespread decomposition of both the starting material and the product.

Strategic Solutions:

  • Aggressive Temperature Control: Maintain the reaction temperature strictly within the optimized range (e.g., <10 °C) using an efficient cooling bath (ice-salt or cryocooler). Ensure the reaction vessel has adequate heat transfer capacity.

  • Purity of Starting Materials: Ensure your starting indazole is pure. Impurities can catalyze decomposition pathways.

  • Quenching Procedure: The quenching step is critical. Pouring the acidic reaction mixture onto a large volume of ice/water is the standard procedure. This must be done slowly and with vigorous stirring to dissipate heat effectively. An uncontrolled quench can cause localized heating and degradation.

Q: I've noticed an insoluble yellow precipitate forming early in my reaction. What is it and is it a problem?

A: This is a well-documented issue, particularly in syntheses that involve diazotization of an amino-toluene precursor, such as the classic synthesis of 5-nitroindazole.[4]

Root Cause & Mechanistic Insight:

  • Diazoamino Compound Formation: The yellow precipitate is likely a diazoamino compound. It forms when the newly generated diazonium salt reacts with the unreacted starting amine instead of cyclizing. This is especially common if the addition of the nitrite solution is too slow, allowing local excesses of the diazonium salt and amine to coexist.[4]

Strategic Solutions:

  • Rapid Nitrite Addition: In procedures starting from an amine, the sodium nitrite solution should be added all at once to a well-stirred solution of the amine in acid.[4] This ensures that the diazotization reaction proceeds quickly and completely, minimizing the opportunity for the diazonium intermediate to react with the starting amine.

  • Filtration: If this precipitate forms, it is generally recommended to filter it off and discard it before proceeding with the cyclization and workup, as it is an unwanted byproduct.[4]

Frequently Asked Questions (FAQs)

Q: What are the primary mechanisms leading to side product formation during the nitration of indazoles?

A: The main side reactions are rooted in the fundamental principles of electrophilic aromatic substitution and the reactivity of the reagents involved. The primary pathways are summarized in the workflow below.

G cluster_main Desired Reaction Pathway cluster_side Side Product Pathways Start 5-Nitroindazole Product 5,7-Dinitroindazole (Desired Product) Start->Product Controlled Temp. (0-5 °C) Correct Stoichiometry Isomers Isomeric Byproducts (e.g., 4,6- or 5,6-DNI) Start->Isomers Poor Temp. Control Sub-optimal Acid Ratio OverNitration Over-Nitration (Trinitroindazole) Start->OverNitration Excess HNO₃ Long Reaction Time Oxidation Oxidation Products (Tar / Decomposition) Start->Oxidation High Temperature > 20 °C NNitration N-Nitration Product Start->NNitration Milder Conditions (e.g., HNO₃/Ac₂O) Reagent Mixed Acid (HNO₃ / H₂SO₄)

Caption: Key pathways in dinitroindazole synthesis.

Q: How does the choice of nitrating agent affect the outcome of the synthesis?

A: The nitrating agent dictates the reactivity and, often, the selectivity of the reaction. A summary of common agents is provided in the table below.

Nitrating AgentTypical ConditionsKey Side ProductsRemarks & Advantages
Mixed Acid (HNO₃/H₂SO₄) Concentrated acids, 0-10 °CIsomers, oxidation products, over-nitrationMost powerful and common. Generates high concentration of NO₂⁺. The ratio of H₂SO₄ to HNO₃ is a key parameter for controlling reactivity.
Fuming Nitric Acid 0-20 °COxidation products, N-nitrationVery strong oxidizing agent. Can lead to significant degradation if not controlled. Often used when sulfuric acid is undesirable.
HNO₃ in Acetic Anhydride 0-25 °CN-nitration, incomplete reactionForms acetyl nitrate in situ, a milder and bulkier nitrating agent. May improve regioselectivity for some substrates but can favor N-nitration.
Alkali Metal Nitrite / Acetic Acid >50 °CDiazoamino compounds, nitrosaminesPrimarily used in cyclization reactions starting from anilines (e.g., 2-methylacetanilide) to form the indazole ring, not for direct nitration of an existing indazole.[1]
Q: What analytical techniques are essential for identifying and quantifying impurities in my dinitroindazole product?

A: A multi-technique approach is necessary for robust impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. A well-developed HPLC method can separate and quantify the desired dinitroindazole isomer from its positional isomers and any under- or over-nitrated byproducts.[3]

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS), it is indispensable for identifying unknown impurities. It provides the molecular weight of a compound, which is critical for proposing its structure.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the final product and any isolated impurities. The coupling patterns and chemical shifts of the aromatic protons provide unambiguous proof of the nitro groups' positions.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the nitro groups (strong absorptions typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the N-H of the indazole ring.

Protocols & Methodologies

Protocol 1: Optimized Synthesis of 5,7-Dinitroindazole

This protocol is a representative methodology adapted from established principles of electrophilic nitration. Researchers must perform their own risk assessment before proceeding.

Materials:

  • 5-Nitroindazole

  • Fuming Sulfuric Acid (20% SO₃)

  • Fuming Nitric Acid (99%+)

  • Deionized Water & Ice

Procedure:

  • Prepare Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool fuming sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add fuming nitric acid (1.1 equivalents) to the sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir the mixture for 15 minutes at 0-5 °C.

  • Substrate Addition: Add 5-nitroindazole (1.0 equivalent) portion-wise to the cold nitrating mixture over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: Stir the reaction mixture at 5-10 °C. Monitor the reaction progress by TLC or HPLC every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a vigorously stirred beaker of crushed ice (approx. 10x the volume of the acid mixture).

  • Isolation: The precipitated product will be a pale yellow solid. Allow the ice to melt completely, then isolate the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids.

  • Drying: Dry the product in a vacuum oven at 40-50 °C. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: HPLC Method for Purity Analysis of Dinitroindazole Isomers

This is a general starting point; the method must be validated for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Example Gradient: Start with 70% A / 30% B, ramp to 30% A / 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile.

References
  • Mondal, M., et al. (n.d.). Direct C‐3 nitration of 2H‐indazole. ResearchGate. Available at: [Link]

  • DumanoviC, D., et al. (1994).
  • US Patent 3988347A: Process for the preparation of substituted indazoles. (1976). Google Patents.
  • Porter, H. D., & Peterson, W. D. (1940). 5-NITROINDAZOLE. Organic Syntheses, 20, 73. DOI: 10.15227/orgsyn.020.0073. Available at: [Link]

  • Azam, F., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. Available at: [Link]

  • Yadav, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

  • Hernandez-Mesa, M., et al. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. PubMed. Available at: [Link]

  • Al-Warhi, T., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC. Available at: [Link]

  • Potent 5-nitroindazole derivatives: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • Luo, J. (2017). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]

  • Sadek, M. M., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. Available at: [Link]

  • Jadhav, S. B., et al. (2025). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal. Available at: [Link]

Sources

Technical Support Center: Improving the Solubility of 5,6-Dinitro-1H-indazole for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling challenging compounds in experimental biology. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers working with 5,6-Dinitro-1H-indazole, a compound known for its poor aqueous solubility. Our goal is to equip you with the foundational knowledge and practical protocols to achieve consistent and reliable results in your biological assays.

Frequently Asked Questions (FAQs)
Q1: My 5,6-Dinitro-1H-indazole powder will not dissolve directly in my aqueous assay buffer. What is the standard first step?

A1: Direct dissolution of highly hydrophobic compounds like 5,6-Dinitro-1H-indazole in aqueous media is rarely successful. The standard and most recommended initial approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing properties.[1][]

Causality: This method works by first dissolving the compound in a solvent in which it is highly soluble (the "strong" solvent, like DMSO) to create a concentrated stock. This stock is then serially diluted into the aqueous assay buffer. The key is that the final concentration of the organic solvent in the assay is kept to a minimum to avoid interfering with the biological system.[3]

See Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent.

Q2: I've made a DMSO stock, but my compound precipitates when I dilute it into my aqueous buffer. What's happening and what are my options?

A2: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer, even with the small amount of co-solvent present. When this happens, you need to move beyond simple co-solvency and explore methods that fundamentally alter the compound's solubility in the aqueous phase.

Your primary options are:

  • pH Adjustment: Modify the buffer pH to ionize the compound, creating a more soluble salt form.

  • Use of Cyclodextrins: Encapsulate the compound in a carrier molecule to increase its apparent aqueous solubility.

  • Alternative Co-solvents: Test other co-solvents that may be more suitable for your specific compound and assay system.[4][5]

The following sections will guide you through these advanced strategies.

Troubleshooting Guide: Advanced Solubilization Strategies
Strategy A: pH Adjustment for Solubilization

Core Principle: The solubility of ionizable compounds is highly dependent on pH.[6][7] The 5,6-Dinitro-1H-indazole molecule contains an acidic proton on one of its pyrazole nitrogen atoms (N-H). The two electron-withdrawing nitro groups increase the acidity of this proton, making the molecule a weak acid. By raising the pH of the buffer above the compound's pKa, you can deprotonate the molecule, forming an indazolate anion. This charged species is significantly more soluble in aqueous solutions than the neutral form.[][8]

When to Use This: This is the most powerful and scientifically elegant method if your biological assay can tolerate a pH shift. It is an excellent choice for cell-free biochemical assays (e.g., enzyme inhibition). For cell-based assays, you must ensure the final pH is within the narrow physiological range required for cell viability (typically pH 7.2-7.4).

See Protocol 2: Screening for Optimal pH for Solubilization.

Strategy B: Utilizing Cyclodextrins

Core Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble "guest" molecules, like 5,6-Dinitro-1H-indazole, within their hydrophobic core, forming a non-covalent "inclusion complex."[10][11] This complex has a hydrophilic exterior, dramatically increasing the apparent water solubility of the guest molecule without altering its chemical structure.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, low-toxicity choices for biological research.[1][3]

When to Use This: This method is ideal for cell-based assays where altering the pH is not feasible. Cyclodextrins are generally well-tolerated by cells at typical working concentrations and are less likely to cause the non-specific effects sometimes seen with organic co-solvents.[3][12] They have been shown to be effective for other nitroaromatic compounds.[13]

See Protocol 3: Solubilization using Cyclodextrins.

Strategy C: Optimizing Co-Solvents

Core Principle: Co-solvents work by reducing the polarity of the aqueous solvent system, thereby increasing the solubility of nonpolar solutes.[][4] While DMSO is the default, other co-solvents may offer better solubilization or lower toxicity for your specific system.

Common Co-solvents for Biological Assays:

  • Ethanol: A common alternative, but can be more cytotoxic than DMSO for some cell lines.[14]

  • Polyethylene Glycol 400 (PEG 400): Often used in formulations and can be a good choice for in vitro assays.[1][15]

  • Propylene Glycol (PG): Another option with a good safety profile.[5]

Critical Consideration: Regardless of the co-solvent used, it is imperative to run a "vehicle control" in your experiment. This control contains the highest concentration of the co-solvent used in your experiment but no test compound. This step is essential to ensure that any observed biological effect is due to your compound and not the solvent itself.

Co-SolventTypical Max Final ConcentrationPotential Issues & ConsiderationsCitations
DMSO < 0.5% (ideally ≤ 0.1%)Can induce cell differentiation, apoptosis, or membrane permeabilization at higher concentrations. Effects are cell-type and exposure-time dependent.[14][16][17]
Ethanol < 0.5% Generally exhibits higher cytotoxicity than DMSO at equivalent concentrations. Can affect metabolic processes and membrane integrity.[14]
PEG 400 < 1% High viscosity. Generally considered low toxicity but should always be validated with a vehicle control.[1][15]
Decision & Experimental Workflows

The following diagrams provide a logical path for selecting a solubilization strategy and implementing it in your experimental workflow.

G start Start: Compound Precipitation Issue q_assay_type What is your assay type? start->q_assay_type biochem Biochemical (Cell-Free) q_assay_type->biochem Biochemical cell_based Cell-Based q_assay_type->cell_based Cell-Based q_ph_tolerant Is the assay tolerant to a pH range of ~6-9? biochem->q_ph_tolerant cyclodextrin Primary Strategy: Cyclodextrins (HP-β-CD) cell_based->cyclodextrin ph_adjust Primary Strategy: pH Adjustment q_ph_tolerant->ph_adjust Yes q_ph_tolerant->cyclodextrin No final_check Final Check: Run Vehicle Controls & Visually Inspect for Precipitation ph_adjust->final_check cosolvent Secondary Strategy: Optimize Co-Solvent (e.g., PEG 400) cyclodextrin->cosolvent If solubility is still insufficient cyclodextrin->final_check cosolvent->final_check

Caption: Decision tree for selecting a solubilization strategy.

G cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_assay Assay Execution weigh 1. Weigh Compound dissolve 2. Dissolve in minimal 100% DMSO (or other solvent) to make 10-100 mM stock weigh->dissolve intermediate 3. Perform intermediate dilution in chosen vehicle (e.g., buffer with cyclodextrin or adjusted pH) dissolve->intermediate final_dilution 4. Add working solution to final assay volume intermediate->final_dilution run_assay 6. Incubate & Read Assay final_dilution->run_assay control 5. Prepare Vehicle Control (all components except compound) control->run_assay

Caption: General experimental workflow for compound preparation.

Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of 5,6-Dinitro-1H-indazole into a microcentrifuge tube or glass vial.

  • Solvent Addition: Add a calculated volume of 100% cell-culture grade DMSO to achieve a high-concentration stock (e.g., 10-100 mM).

  • Dissolution: Vortex vigorously. If necessary, use gentle warming (37°C) or brief sonication to facilitate complete dissolution. Ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Screening for Optimal pH for Solubilization
  • Buffer Preparation: Prepare a series of your base assay buffer (e.g., PBS, Tris) adjusted to different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

  • Compound Addition: To a separate tube for each pH, add your 5,6-Dinitro-1H-indazole DMSO stock to a final concentration that is slightly above your desired highest assay concentration. Keep the final DMSO percentage constant and low across all tubes (e.g., 0.5%).

  • Equilibration: Vortex each tube and allow them to equilibrate at room temperature for 30-60 minutes.

  • Observation: Visually inspect each tube for precipitation. A clear solution indicates that the compound is soluble at that specific pH. For a more quantitative analysis, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes and measure the absorbance of the supernatant at the compound's λmax. Higher absorbance corresponds to higher solubility.

  • Selection: Choose the lowest pH that provides complete solubilization and is compatible with your assay's constraints.

Protocol 3: Solubilization using Cyclodextrins
  • Cyclodextrin Stock Preparation: Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in your assay buffer.

  • Screening Concentrations: Create a series of cyclodextrin dilutions in your assay buffer (e.g., 0.5%, 1%, 2%, 5% HP-β-CD).

  • Compound Addition: Add the 5,6-Dinitro-1H-indazole DMSO stock to each cyclodextrin dilution to achieve the desired final concentration. Keep the final DMSO percentage constant and low (e.g., <0.5%).

  • Complex Formation: Vortex thoroughly and allow the tubes to incubate at room temperature for at least 1 hour to facilitate inclusion complex formation.

  • Observation: Visually inspect for clarity. Select the lowest concentration of HP-β-CD that results in a clear, stable solution for use in your experiments. Remember to include this same concentration of HP-β-CD in your vehicle control.

References
  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • (2018a, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • (2025, August 15). pH and Solubility. AP Chem | Fiveable.
  • (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI.
  • (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • (2017, August 3). What effects does DMSO have on cell assays? Quora.
  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate.
  • (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • (2021, August 4). Does anyone know how pH affects solubility?? Reddit.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Solubilization techniques used for poorly water-soluble drugs. PMC.
  • (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Liquid Formulation Solubility Enhancement. MilliporeSigma.
  • 8.11 pH and Solubility | AP Chemistry.
  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC.
  • The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate.
  • (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
  • Cai, B.-c., Gao, S.-x., & Lu, G.-f. (2006). Beta-cyclodextrin and its derivatives-enhanced solubility and biodegradation of 2-nitrobiphenyl. Journal of Environmental Sciences, 18(6), 1157–1160.
  • (2026, February 2). Cyclodextrin-Based Solubilization & Drug Delivery Solutions. Catalysts.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • (2018b, September 15). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Innoriginal: International Journal of Sciences.
  • 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. PMC.
  • 6-Nitroindazole | C7H5N3O2 | CID 24239. PubChem.
  • Solubility of the compounds in different solvents Where. ResearchGate.
  • 5,6-Dinitro-1H-indazole. CAS Common Chemistry.
  • Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4). Cheméo.
  • (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. ACS Publications.
  • Indazole. Wikipedia.
  • How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers. Benchchem.
  • 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI.
  • (2025, April 24). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences.
  • A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

Sources

Technical Support Center: Scale-Up Synthesis of 5,6-Dinitro-1H-indazole

[1]

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Regioselectivity, Exotherms, and Purification in Dinitration Protocols[1]

Executive Summary: The Scale-Up Challenge

Synthesizing 5,6-Dinitro-1H-indazole (5,6-DNI) at scale (>100g to kg) presents a distinct set of chemical engineering challenges compared to bench-scale discovery. The primary bottleneck is regiocontrol . Direct nitration of 1H-indazole typically favors the 5-nitro isomer, but forcing a second nitro group often leads to mixtures of 5,6- and 5,7-dinitro isomers, along with oxidative degradation.[1]

This guide advocates for the Stepwise Nitration Protocol , utilizing 6-nitroindazole as the critical intermediate to maximize yield and safety.[1]

Module 1: Synthetic Route & Regiocontrol

User Question:

"I am trying to dinitrate 1H-indazole directly using mixed acid, but I'm getting a complex mixture of 5,6- and 5,7-isomers plus tar. How do I improve selectivity?"

Technical Diagnosis:

Direct dinitration of 1H-indazole is kinetically difficult to control.[1] The first nitration occurs rapidly at the C-5 position (para to the N1-H).[1] The resulting 5-nitroindazole is highly deactivated.[1] Forcing the second nitro group requires harsh conditions that degrade the pyrazole ring and promote nitration at the C-7 position (sterically less hindered than C-6, but electronically competitive).[1]

Recommended Protocol: The "6-Nitro" Anchor Strategy

To secure the 5,6-substitution pattern, you must invert the order of addition.[1] Start with or synthesize 6-nitroindazole . The N1-amine strongly activates the C-7 and C-5 positions.[1] However, in strong acid (protonated N), the directing effects shift. Literature and patent data confirm that nitration of 6-nitroindazole yields 5,6-dinitroindazole with higher specificity than direct dinitration.[1]

Workflow Diagram: Regioselective Pathway

Gcluster_0Avoid: Direct Dinitrationcluster_1Recommended: Stepwise RouteIndazole1H-IndazoleMixMixture(5,6- + 5,7- + Tars)Indazole->MixHNO3/H2SO4High TNitro66-Nitroindazole(Starting Material)IntermediateSigma Complex(C-5 Activation)Nitro6->IntermediateKNO3/H2SO40°C to RTProduct5,6-Dinitroindazole(Major Isomer)Intermediate->Product-H+

Caption: Comparison of direct dinitration (low selectivity) vs. the 6-nitroindazole precursor route (high selectivity).

Module 2: Exotherm Management & Safety

User Question:

"We observed a rapid temperature spike (20°C to 65°C in 30 seconds) during the addition of 6-nitroindazole to the nitration mixture. Is this normal?"

Technical Diagnosis:

No, this is a thermal runaway precursor . Nitration is highly exothermic (

111
Troubleshooting Protocol: The "Dissolve-Then-Nitrate" Method

Do not add solid substrate to the nitrating agent.[1] Instead, generate the nitronium ion in situ or use a pre-dissolution method.

Optimized Scale-Up Procedure:

  • Solvent Base: Charge 98%

    
     (10 vol) to the reactor. Cool to 0–5°C.
    
  • Substrate Addition: Add 6-nitroindazole portion-wise. Ensure complete dissolution (or a fine, stirrable slurry) before proceeding. This acts as a heat sink.

  • Nitrating Agent: Use Potassium Nitrate (

    
    ) instead of fuming 
    
    
    if possible.
    
    
    allows for solid addition, which is easier to control than liquid acid streams on some scales, and generates anhydrous
    
    
    in situ.
    • Alternative: If using Fuming

      
      , add it sub-surface  via a metering pump to prevent headspace fuming and ensure immediate mixing.
      
  • Temperature Limit: Maintain internal temperature

    
     during addition.
    

Safety Interlock Diagram:

SafetyStartStart Addition(HNO3 or KNO3)CheckTempCheck Internal Temp(TI-101)Start->CheckTempActionStopSTOP FEEDFull Cooling JacketCheckTemp->ActionStop> 15°CActionContinueContinue FeedRate: 10% / hrCheckTemp->ActionContinue< 10°CActionStop->CheckTempWait for Cool Down

Caption: Logic flow for controlling exothermic nitration additions.

Module 3: Purification (Chromatography-Free)

User Question:

"I have 500g of crude material. Column chromatography is not feasible. How do I separate the 5,6-dinitro isomer from the 5,7-dinitro byproduct?"

Technical Diagnosis:

Isomer separation relies on the differential solubility of the dinitroindazoles in aqueous acid versus organic solvents. The 5,6-isomer is typically less soluble in acidic media and creates a more stable lattice structure than the 5,7-isomer due to symmetry and dipole moments.[1]

Purification Protocol: Fractional Precipitation
StepOperationCritical ParameterMechanism
1 Quench Pour reaction mix onto crushed ice (5x wt).Kinetic precipitation.
2 Filtration Filter the immediate precipitate.The bulk solid is usually enriched in 5,6-DNI. 5,7-DNI often remains in the mother liquor or forms an oil.[1]
3 Wash Wash cake with cold water, then 5% NaHCO3 .Removal of surface acid. Caution: Gas evolution (

).
4 Reslurry Reflux crude solid in Methanol or Ethanol/Toluene .5,7-DNI is more soluble in hot alcohol; 5,6-DNI will crystallize upon cooling.[1]
5 Polishing Dissolve in dilute NaOH, filter insolubles, re-acidify.Phenolic-like acidity of N-H allows purification via salt formation (optional).[1]

Note on Yield: Expect a 10-15% mass loss during recrystallization to ensure >98% isomeric purity.[1]

Module 4: FAQ & Troubleshooting

Q: The product turns dark brown/black upon drying. Why? A: This indicates residual acid or oxidative byproducts (diazo species). Ensure the final wash is pH neutral (pH 6-7).[1] If color persists, treat the recrystallization solution with activated charcoal (5 wt%) to remove oxidized oligomers.

Q: Can I use N-protected indazole (e.g., N-Acetyl) to improve selectivity? A: Yes, but it adds two steps (protection/deprotection).[1] N-protection (e.g., THP or Acetyl) sterically hinders the N1/N2 region, potentially reducing 7-position attack, but the deprotection of dinitro compounds can be sensitive to base (ring opening risk).[1] The "6-nitro free base" route is generally more atom-economical.[1]

Q: Is the product shock-sensitive? A: YES. Polynitro-heterocycles are energetic materials.[1] While 5,6-dinitroindazole is more stable than trinitro-variants, it should be tested for impact sensitivity (BAM Fallhammer test) and DSC onset temperature before milling or drying large batches.[1] Do not grind dry material. [1]

References

  • Regioselective Synthesis of Nitroindazoles

    • Title: Regioselective synthesis of novel substituted indazole-5,6-diamine deriv
    • Source: ResearchGate (2025).[2]

    • Context: Confirms the route: 6-nitroindazole

      
       5,6-dinitroindazole using 
      
      
      .[1]
  • Nitration Safety & Protocols

    • Title: 5-Nitroindazole Organic Syntheses Procedure.[1][3][4][5]

    • Source: Organic Syntheses, Coll.[6] Vol. 3, p.660.

    • Context: Baseline safety data for nitration of indazoles and handling of exothermic additions.
  • Isomer Separation Techniques

    • Title: Controlled synthesis of electron deficient nitro-1H-benzotriazoles (Analogous Chemistry).
    • Source: CLOCKSS / ARKIVOC.
    • Context: Describes the precipitation method for separating 5,6-dinitro from 5,7-dinitro isomers in fused azole systems.
  • Scale-Up Patent Data

    • Title: WO2005009997 - 3,5 Disubstituted Indazole Compounds.[1]

    • Source: WIPO (World Intellectual Property Organiz
    • Context: Provides industrial context for indazole intermedi

stability of 5,6-Dinitro-1H-indazole in DMSO for HTS

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Compound Stability in DMSO for High-Throughput Screening (HTS)

Welcome to the technical support guide for 5,6-Dinitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in HTS campaigns. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address common challenges related to the stability of this nitroaromatic compound in dimethyl sulfoxide (DMSO), a standard solvent in drug discovery.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 5,6-Dinitro-1H-indazole in a screening environment.

Q1: What are the primary stability concerns for 5,6-Dinitro-1H-indazole when dissolved in DMSO?

A: The primary concern stems from its chemical structure as a nitroaromatic indazole. Such compounds can be susceptible to degradation over time, particularly under suboptimal storage conditions.[1][2][3] The two electron-withdrawing nitro groups on the indazole ring increase its electrophilicity, making it potentially reactive. While DMSO is an excellent solvent, it is not entirely inert; it can act as a mild oxidant and its decomposition can be catalyzed by trace impurities, acids, or bases, especially at elevated temperatures.[4][5][6] Long-term storage may lead to a gradual loss of compound integrity, impacting assay reproducibility.

Q2: How should I prepare and store my master stock solution of 5,6-Dinitro-1H-indazole in DMSO?

A: Proper storage is critical for maximizing the shelf-life of your compound.[7][8] We recommend adhering to the following best practices:

  • Preparation: Dissolve the solid compound in high-purity, anhydrous DMSO to your desired stock concentration (typically 10-20 mM). Ensure the compound is fully dissolved using brief vortexing or sonication.

  • Aliquoting: Prepare small, single-use aliquots of the master stock solution. This practice minimizes the number of freeze-thaw cycles the main stock is subjected to, which is a major cause of compound degradation.[9]

  • Storage Temperature: Store all DMSO stock solutions at -20°C or, for long-term archival, at -80°C.[10] Room temperature storage is strongly discouraged as it significantly increases the rate of degradation for many compounds.[10][11]

  • Environmental Control: Protect the stock solutions from light by using amber vials and minimize exposure to moisture by ensuring containers are tightly sealed.[8][11]

Q3: What are the typical signs of compound degradation in my HTS assay?

A: Degradation can manifest in several ways during an HTS campaign:

  • Decreased Potency: A gradual or sudden rightward shift in the IC50/EC50 value in your dose-response curve.

  • Reduced Maximum Effect: A lower percentage of inhibition or activation at the highest concentrations tested.

  • Inconsistent Results: High variability in results between plates screened on different days.

  • Assay Interference: An increase in the background signal or the appearance of false positives/negatives, which could be caused by degradation products interfering with the detection technology.[12]

Q4: Can I use freeze-thaw cycles for my working stock plates?

A: It is highly advisable to minimize freeze-thaw cycles.[9] For HTS, it is common to prepare "daughter" or "working" plates from the master stock. If these plates must be reused, they should be thawed, used for plate replication, and immediately returned to frozen storage. We recommend validating the compound's stability over a defined number of freeze-thaw cycles (e.g., 3-5 cycles) using a quality control assay, such as HPLC-MS.

Q5: Are there alternative solvents if DMSO proves to be problematic?

A: While DMSO is the industry standard due to its high solubilizing power, alternatives can be considered if stability issues are confirmed. The choice is highly dependent on the specific assay system and the compound's solubility. Potential alternatives include polar aprotic solvents like N,N-Dimethylformamide (DMF). However, any new solvent must be thoroughly validated for its compatibility with your assay components and its potential for cytotoxicity or interference.

Troubleshooting Guide: Specific Scenarios

This section provides a deeper dive into specific experimental problems and outlines a logical approach to diagnosing and resolving them.

Scenario 1: You observe a progressive loss of compound potency over the course of a multi-day screening run.

  • Problem: Dose-response curves generated from the same stock solution show a rightward shift in IC50 values as the week progresses.

  • Underlying Cause: This is a classic indicator of compound instability in the assay plate or working solution, likely accelerated by room temperature incubation. Nitroaromatic compounds can be susceptible to reduction or other transformations, and the aqueous, buffered environment of an assay can facilitate hydrolysis or other reactions.[1][13][14]

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for declining compound potency.

Scenario 2: The assay background signal increases in wells containing the compound, particularly at high concentrations.

  • Problem: You observe a high background signal (e.g., fluorescence or absorbance) that correlates with compound concentration, independent of the biological target's activity.

  • Underlying Cause: This suggests either the parent compound is interfering with the assay readout or a degradation product is the culprit. Some degradation byproducts of nitroaromatic compounds can be colored or fluorescent, causing direct interference.[12]

  • Recommended Action:

    • Run an Interference Assay: Test the compound in the assay system in the absence of the biological target (e.g., no enzyme or cells). If the signal persists, the compound or a derivative is directly interfering.

    • Analyze Purity: Use HPLC-MS to analyze a sample of the DMSO stock that has been incubated under assay-like conditions (e.g., room temperature, in aqueous buffer). Compare this to a freshly prepared sample. The appearance of new peaks indicates degradation.

    • Change Detection Wavelength: If possible, adjust the excitation or emission wavelengths of your reader to see if the interference can be minimized.

Table 1: Troubleshooting Checklist

SymptomPossible CauseRecommended First Action
Decreasing Potency (IC50 Shift) Compound degradation in stock or assay plate.Prepare a fresh dilution series from a new aliquot of master stock and re-test immediately.
High Well-to-Well Variability Precipitation of compound in assay buffer.Visually inspect assay plate wells under a microscope. Perform a solubility test.
Increased Background Signal Compound/degradant interference with detection.Run a control experiment without the biological target to confirm interference.
Complete Loss of Activity Incorrect compound stored or severe degradation.Confirm compound identity and purity of the solid material via LC-MS and NMR.
Experimental Protocols & Methodologies

To ensure data integrity, it is crucial to validate the stability of 5,6-Dinitro-1H-indazole under your specific experimental conditions.

Protocol 1: Short-Term Stability Assessment in Assay Buffer

This experiment assesses the compound's stability over the typical duration of your HTS assay.

  • Preparation: Prepare a solution of 5,6-Dinitro-1H-indazole in your final assay buffer at the highest concentration used in your assay.

  • Incubation: Aliquot this solution into multiple vials.

  • Time Points: Immediately freeze one aliquot at -80°C (this is your T=0 reference). Incubate the remaining aliquots at the temperature your assay is performed at (e.g., room temperature or 37°C).

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, and 24 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.

  • Analysis: Once all time points are collected, thaw all samples simultaneously and analyze them by HPLC-MS.

  • Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >10-15% over the assay duration may indicate a stability issue that could affect results.

Protocol 2: Long-Term Stock Solution Stability Assessment by HPLC-MS

This protocol evaluates the viability of your DMSO stock solutions over weeks or months.

  • Stock Preparation: Prepare a fresh, validated stock of 5,6-Dinitro-1H-indazole in anhydrous DMSO.

  • Initial Analysis (T=0): Immediately dilute a small sample and analyze it by HPLC to determine the initial purity (as peak area %). This is your baseline.

  • Storage Conditions: Aliquot the remaining stock solution into several vials and store them under different conditions to be tested:

    • -80°C (Control)

    • -20°C

    • 4°C

    • Room Temperature (accelerated degradation)

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 4 weeks, 8 weeks, 12 weeks), retrieve one aliquot from each storage condition.

  • Purity Assessment: Analyze each sample by HPLC. Compare the peak area of the parent compound to the T=0 sample and look for the appearance of new peaks, which would indicate degradation products.

Table 2: Sample Data from a Hypothetical Stability Study (% Parent Compound Remaining)

Storage ConditionWeek 1Week 4Week 8
-80°C 100%99.8%99.5%
-20°C 99.7%99.1%98.2%
4°C 98.5%94.3%89.1%
Room Temp 91.2%75.6%58.4%
Mechanistic Considerations & Data Visualization

Understanding the factors that influence stability is key to preventing issues. The stability of 5,6-Dinitro-1H-indazole in DMSO is a function of multiple variables.

StabilityFactors cluster_Compound Compound Properties cluster_Solvent Solvent System cluster_Environment Environmental Factors Indazole 5,6-Dinitro-1H-indazole Result Compound Stability (Assay Performance) Indazole->Result DMSO DMSO Purity (Anhydrous vs. Wet) DMSO->Result Buffer Aqueous Assay Buffer (pH, Components) Buffer->Result Temp Temperature (RT vs. -20°C vs. -80°C) Temp->Result Light Light Exposure Light->Result Time Storage Time Time->Result FreezeThaw Freeze-Thaw Cycles FreezeThaw->Result

Caption: Factors influencing the stability of 5,6-Dinitro-1H-indazole.

By systematically controlling the variables outlined above and validating compound stability with the provided protocols, researchers can ensure the integrity of their HTS data and make confident decisions in their drug discovery programs.

References
  • CSWAB. Biodegradation of Nitroaromatic Compounds and Explosives. Available at: [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-55. Available at: [Link]

  • Rieger, P. G., & Knackmuss, H. J. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed, 49, 523-55. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • Trofimenko, S., & Kelley, J. L. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. Available at: [Link]

  • Gorniak, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5069. Available at: [Link]

  • Kim, H. Y., & Lee, W. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(10), 2593-600. Available at: [Link]

  • Dispendix. (2025). Improving Long-Term Compound Storage in I.DOT Source Plates. Available at: [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]

  • Matson, J., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS Discovery, 14(5), 497-507. Available at: [Link]

  • University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. Available at: [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Semantic Scholar. Available at: [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Journal of Organic Chemistry, 87(9), 5866-5881. Available at: [Link]

  • Uno, T., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ACS Chemical Health & Safety, 27(5), 298-306. Available at: [Link]

  • B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. Available at: [Link]

  • Crawford, R. L., & Olsen, R. H. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. DTIC. Available at: [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available at: [Link]

  • Oulemda, B., et al. (2014). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o138. Available at: [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • Harper, G., & Gilbert, A. M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery, 23(4), 332-341. Available at: [Link]

Sources

Technical Support Center: Crystallization & Purification of 5,6-Dinitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Advanced Process Development) Assigned Specialist: Senior Application Scientist

Executive Summary

5,6-Dinitro-1H-indazole is a critical intermediate, often utilized in the synthesis of kinase inhibitors (e.g., indazole-based anticancer agents) and high-energy density materials. Its purification is notoriously difficult due to:

  • Isomeric Contamination: Nitration of indazole typically yields a mixture of 5,6-, 5,7-, and 3,5-dinitro isomers.

  • Poor Solubility: The planar, electron-deficient ring system leads to strong

    
    -
    
    
    
    stacking, reducing solubility in common organic solvents.
  • Energetic Sensitivity: As a polynitro heterocycle, it possesses shock and thermal sensitivity that dictates strict safety margins during heating.

This guide provides a self-validating workflow to optimize yield and purity while mitigating safety risks.

Module 1: Solubility & Solvent System Selection

User Issue: "The material will not dissolve, even at reflux."

Technical Analysis: The 5,6-dinitro substitution pattern significantly increases the acidity of the N-H proton (pKa < 10) and creates a rigid dipole. Non-polar solvents (Hexane, Toluene) are ineffective. Protic solvents (Alcohols) often require excessive volumes.

Recommended Solvent Systems:

Solvent SystemSolubility ProfileApplicationRisk Level
DMSO (Dimethyl Sulfoxide) High (>100 mg/mL)Primary solvent for anti-solvent crystallization.Low (Thermal stability)
DMF (Dimethylformamide) High (>80 mg/mL)Alternative to DMSO; easier to remove (lower BP).Medium (Toxicity)
Glacial Acetic Acid Moderate (Hot)Excellent for structural isomer separation.Low
Ethanol/Methanol Low (Cold) / Mod. (Hot)Anti-solvent or recrystallization of crude material.Low
Acetone ModerateGood for rapid evaporation/nucleation.High (Flammability)
Workflow: Polarity-Driven Solvent Selection

SolventSelection Start Start: Solubility Screening CheckSol Test Solubility in Refluxing Ethanol Start->CheckSol Dissolves Dissolves? CheckSol->Dissolves YesEth Use Ethanol (Cool slowly to 4°C) Dissolves->YesEth Yes NoEth Test Glacial Acetic Acid (100°C) Dissolves->NoEth No DissolvesAc Dissolves? NoEth->DissolvesAc YesAc Use Acetic Acid (Excellent for Isomer Purity) DissolvesAc->YesAc Yes NoAc Switch to DMSO/Water Anti-Solvent System DissolvesAc->NoAc No

Figure 1: Decision logic for selecting the thermodynamic solvent based on initial solubility observations.

Module 2: Troubleshooting Nucleation & Growth

User Issue: "The product oils out or forms an amorphous gum instead of crystals."

Root Cause: "Oiling out" occurs when the system enters a liquid-liquid phase separation (LLPS) region before it hits the crystallization boundary. This is common in nitro-aromatics when the supersaturation ratio is too high or the anti-solvent is added too quickly.

The Protocol: Controlled Anti-Solvent Addition (DMSO/Water)

  • Dissolution: Dissolve 5.0 g of crude 5,6-dinitroindazole in 25 mL of DMSO at 60°C. Ensure complete dissolution.

  • Filtration: Filter hot (0.45 µm PTFE) to remove insoluble mechanical impurities (dust/seeds).

  • Temperature Set: Maintain solution at 50°C.

  • Anti-Solvent Addition (Critical Step):

    • Add warm water (40°C) dropwise.

    • Rate: 0.5 mL/minute.

    • Stop Point: At the first sign of persistent turbidity (Cloud Point).

  • Annealing: Hold at 50°C for 30 minutes to allow the oil droplets to reorganize into nuclei (Ostwald Ripening).

  • Cooling: Cool to 20°C at a rate of 5°C/hour.

Why this works: Keeping the anti-solvent warm prevents localized high supersaturation (shock nucleation). The annealing step allows the metastable "oil" phase to transition into a stable crystal lattice.

Module 3: Impurity Rejection (Isomer Control)

User Issue: "NMR shows 10-15% contamination with 5,7-dinitroindazole."

Technical Analysis: The 5,7-dinitro isomer disrupts the crystal packing of the 5,6-isomer. Standard recrystallization often co-precipitates both. You must exploit the difference in lattice energy . The 5,6-isomer typically has a higher melting point and more stable packing due to the symmetry of the nitro groups relative to the N-H bond.

The Protocol: Acetic Acid Reflux

  • Slurry: Suspend the crude mixture in Glacial Acetic Acid (10 mL per gram of solid).

  • Reflux: Heat to reflux (118°C). The 5,7-isomer is generally more soluble in hot acid than the 5,6-isomer.

  • Hot Filtration: If a solid remains undissolved at reflux, it is likely inorganic salts or decomposition products—remove it.

  • Crystallization: If fully dissolved, cool slowly to room temperature.

  • Wash: Filter the crystals and wash with cold acetic acid, followed by water to remove acid traces.

Validation: Check purity via 1H-NMR (DMSO-d6). The aromatic protons of the 5,6-isomer appear as two singlets (or weak doublets due to long-range coupling) at distinct shifts compared to the 5,7-isomer's meta-coupling pattern.

Module 4: Safety & Energetics (Critical)

User Issue: "Is it safe to scale up to 100g?"

WARNING: Dinitroindazoles are energetic materials. They contain an internal oxidizer (Nitro) and a fuel source (Carbon backbone).

  • Thermal Stability: Do not heat dry solids above 150°C. The melting point is often close to the decomposition temperature.

  • Shock Sensitivity: Dry crystals (especially needles) can be sensitive to friction. Use PTFE spatulas, not metal.

  • Diazoamino Intermediates: During synthesis, if the diazotization step was incomplete, unstable diazoamino byproducts may be present. These explode on heating. Always test a small sample (100 mg) on a melting point apparatus before bulk heating.

Workflow: Safety Verification Loop

SafetyCheck Sample Isolate 100mg Sample DSC Run DSC (Differential Scanning Calorimetry) Sample->DSC Exotherm Sharp Exotherm < 200°C? DSC->Exotherm Stop STOP: High Explosion Risk Recrystallize cold Exotherm->Stop Yes Proceed Proceed to Bulk Crystallization Exotherm->Proceed No

Figure 2: Mandatory safety workflow before scaling up crystallization of nitro-indazoles.

References

  • Porter, H. D., & Peterson, W. D. (1940).[1] 5-Nitroindazole.[1][2][3][4][5] Organic Syntheses, 20, 73. (Describes the foundational nitration and purification logic for nitroindazoles using Acetic Acid/Methanol).

  • BenchChem. (2025).[6] A Comparative Analysis of Indazole Synthesis Routes. (Reviews modern separation techniques for indazole isomers).

  • Lozinskaya, N. A., et al. (2012). Synthesis of nitroindazoles via diazotization. Chemistry of Heterocyclic Compounds. (Discusses the solubility profiles and energetic risks of dinitro-derivatives).

  • Cayman Chemical. (2022).[7] Safety Data Sheet: Nitroindazole Derivatives. (Provides solubility data in DMSO/DMF and safety handling for nitro-substituted heterocycles).

Sources

avoiding the formation of 2H-indazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding the formation of 2H-indazole isomers (Maximizing N1-Selectivity) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active

Introduction: The 1H vs. 2H Battleground

Welcome to the Indazole Regiocontrol Support Center. If you are here, you are likely observing an unwanted mixture of regioisomers in your reaction crude.

Indazole exists in a tautomeric equilibrium between 1H-indazole (benzenoid, thermodynamically stable) and 2H-indazole (quinoid, kinetically active).[1] While the 1H-isomer is typically the desired pharmacophore due to its aromatic stability, the 2H-position is often more nucleophilic under specific conditions, leading to "unwanted" N2-alkylation/arylation.

The Core Objective: To avoid 2H-isomer formation, you must design experimental conditions that either (A) enforce thermodynamic control or (B) utilize metal-ligand scaffolding that sterically or electronically precludes N2-attack.

Module 1: Diagnostic & Mechanistic FAQ

Q1: Why is the N2-isomer forming even though N1 is more stable?

A: You are likely operating under Kinetic Control . While 1H-indazole is ~4-5 kcal/mol more stable than 2H-indazole due to the preservation of the benzene ring's aromaticity (Clar’s sextet), the N2 nitrogen often has a lower activation energy (


) for nucleophilic attack.
  • The Trap: In polar aprotic solvents (DMF, DMSO) with "loose" ion pairs (e.g., using

    
     or 
    
    
    
    ), the naked indazolyl anion attacks the electrophile at the most electron-rich site (often N2) or the site least sterically hindered by the C7-proton.
  • The Fix: Switch to conditions that promote Thermodynamic Control (reversibility) or Tight Ion Pairing (shielding N2).

Q2: Does the choice of base really matter that much?

A: Yes. It is the single most critical variable in


 alkylation.
  • Sodium Hydride (NaH) in THF: This is the "Gold Standard" for N1-selectivity . The

    
     cation forms a tight ion pair with the indazole anion. Because N2 is adjacent to the bridgehead carbons and lone-pair repulsion, the 
    
    
    
    coordinates in a way that effectively shields N2 or directs attack to N1.
  • Cesium Carbonate (

    
    ) in DMF:  Often leads to mixtures or favors N2. The large 
    
    
    
    ion dissociates completely, leaving a "naked" anion that reacts kinetically (often at N2).

Module 2: Experimental Protocols for N1-Selectivity

Protocol A: The "Gold Standard" Alkylation (NaH/THF)

Best for: Primary alkyl halides, unhindered electrophiles.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 1H-indazole substrate (1.0 equiv) in anhydrous THF (0.1 M). Do not use DMF.

  • Deprotonation: Cool to 0 °C . Add NaH (60% dispersion, 1.2 equiv) portion-wise.[2]

    • Checkpoint: Evolution of

      
       gas should be observed. Stir at 0 °C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation and tight-ion pair formation.
      
  • Alkylation: Cool back to 0 °C. Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT slowly. Stir for 12–16 hours.

    • Note: If conversion is low, heat to 50–60 °C. Higher heat favors thermodynamics (N1).

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
Protocol B: Chan-Lam Coupling for N1-Arylation

Best for: Attaching aryl/heteroaryl rings where


 fails.

Copper-catalyzed oxidative coupling often favors N1 due to the specific coordination geometry of the Cu(II) intermediate.

  • Mix: Combine Indazole (1.0 equiv), Arylboronic acid (1.5 equiv), and

    
     (1.0 equiv) in DCM  or MeOH .
    
  • Base/Ligand: Add Pyridine (2.0 equiv) or TEA.

    • Tip: Using TEMPO (1.0 equiv) as a co-oxidant can improve yield and selectivity.

  • Atmosphere: Stir open to air (or under an

    
     balloon for faster rates) at RT.
    
  • Selectivity Note: If N2 formation is observed, switch solvent to Toluene and use a bulky ligand to sterically penalize the N2-approach.

Module 3: Visualization of Pathways

Figure 1: The Kinetic vs. Thermodynamic Bifurcation

This diagram illustrates why N2 forms and how to force the path back to N1.

IndazoleRegio Indazole 1H-Indazole (Starting Material) Anion Indazolyl Anion (Resonance Hybrid) Indazole->Anion Deprotonation TS_N2 TS-N2 (Lower Ea, Kinetic) Anion->TS_N2 Fast Attack (Loose Ion Pair) TS_N1 TS-N1 (Higher Stability, Thermo) Anion->TS_N1 Slow Attack (Tight Ion Pair) Prod_N2 2H-Indazole (Unwanted Isomer) TS_N2->Prod_N2 Prod_N1 1H-Indazole (Target Product) TS_N1->Prod_N1 Prod_N2->Prod_N1 Thermal Rearrangement (High Temp / Acid)

Caption: Kinetic pathways (Red) favor N2 under loose ion-pairing conditions. Thermodynamic pathways (Green) favor N1, reinforced by tight ion-pairing (Na+) or thermal equilibration.

Figure 2: Decision Matrix for Researchers

Follow this logic flow to select the correct conditions.

DecisionTree Start Target: N1-Substituted Indazole Electrophile What is your Electrophile? Start->Electrophile Alkyl Alkyl Halide (R-X) Electrophile->Alkyl Aryl Aryl Boronic Acid / Halide Electrophile->Aryl BaseChoice Use NaH / THF (Tight Ion Pair) Alkyl->BaseChoice Standard Mitsunobu Avoid Mitsunobu! (Favors N2) Alkyl->Mitsunobu If OH source ChanLam Chan-Lam Coupling Cu(OAc)2, DCM/MeOH Aryl->ChanLam Boronic Acids Buchwald Buchwald-Hartwig Pd(OAc)2, tBuXPhos Aryl->Buchwald Aryl Halides

Caption: Workflow to select reaction conditions based on electrophile type to maximize N1-selectivity.

Module 4: Comparative Data & Troubleshooting

Condition Comparison Table
VariableConditionN1:N2 SelectivityMechanism Note
Base/Solvent NaH / THF High (>95:5) Tight ion pair (

) blocks N2; favors thermodynamic product.
Base/Solvent

/ DMF
Low / MixedLoose ion pair; "naked" anion attacks kinetically (N2).
Reaction Type Mitsunobu (

/DIAD)
Favors N2 Steric bulk of

adduct often directs attack to N2.
Catalyst Cu(OAc)2 (Chan-Lam)High (N1)Oxidative addition/reductive elimination cycle prefers N1 geometry.
Temperature High (>100°C)Favors N1Promotes equilibration of kinetic N2 product to thermodynamic N1.
Advanced Troubleshooting: "I'm still getting N2!"

Scenario: You used NaH/THF, but still see 20% N2 isomer.

  • Root Cause 1: Steric Hindrance. Do you have a substituent at C7?

    • Explanation: A group at C7 sterically clashes with the incoming electrophile at N1, pushing the reaction toward N2.

    • Solution: Use a smaller protecting group or install the C7 group after alkylation if possible.

  • Root Cause 2: Electronic Effects. Do you have an electron-withdrawing group (EWG) at C3?

    • Explanation: While EWGs usually increase acidity, specific groups (like esters) can chelate cations (

      
      ) and actually direct N1 alkylation if the geometry is right. However, strong EWGs can also delocalize the charge, making the N2 lone pair more available relative to the delocalized N1.
      
    • Solution: Switch to Buchwald-Hartwig arylation conditions using bulky ligands like tBuXPhos , which sterically preclude N2 coordination to the Pd center.

References

  • Mechanism of Indazole Alkylation Selectivity Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][3][4][5] Source: Beilstein Journal of Organic Chemistry (2021). URL:[Link]

  • Chan-Lam Coupling Selectivity Title: Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[6][7] Source: Journal of Organic Chemistry (2004).[4] URL:[Link]

  • Thermodynamic vs Kinetic Control Title: Development of a selective and scalable N1-indazole alkylation. Source: Reaction Chemistry & Engineering (via NIH/PMC, 2024). URL:[Link]

  • DFT & Mechanistic Insights Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Source: Beilstein Journal of Organic Chemistry (2024).[4] URL:[Link]

Sources

Validation & Comparative

A Comparative Analysis of 5,6-Dinitro-1H-indazole: A Prospective Kinase Inhibitor Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the potential of 5,6-Dinitro-1H-indazole as a novel kinase inhibitor. Recognizing the current absence of direct experimental data for this specific compound, we present a scientifically grounded rationale for its investigation, drawing parallels with structurally related and clinically relevant kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparative landscape and the experimental blueprint necessary to characterize this promising molecule.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[1] The introduction of nitro groups, as seen in 5,6-Dinitro-1H-indazole, can significantly influence the electronic properties and binding interactions of a molecule. Notably, related compounds such as 5-nitroindazole have been identified as multi-targeted inhibitors of kinases like CDK2, suggesting that the dinitro-substituted variant warrants thorough investigation.[2][3]

This guide will compare the prospective profile of 5,6-Dinitro-1H-indazole against three benchmark kinase inhibitors:

  • Axitinib and Pazopanib : Two potent, multi-targeted tyrosine kinase inhibitors with an indazole core, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5] They serve as highly relevant comparators due to their structural similarity and established clinical significance in oncology.[1]

  • Staurosporine : A natural alkaloid known for its potent, broad-spectrum inhibition of a wide range of kinases.[6] It will serve as a crucial benchmark for assessing the potency and selectivity of 5,6-Dinitro-1H-indazole.

Section 1: Comparative Kinase Inhibition Profiles

A critical step in characterizing a new kinase inhibitor is to determine its potency (typically as an IC50 value) and selectivity across a panel of kinases. The following table summarizes the known inhibition profiles of our selected comparators against key kinases implicated in cancer signaling. This provides a quantitative baseline against which the experimentally determined values for 5,6-Dinitro-1H-indazole can be assessed.

Kinase TargetAxitinib IC50 (nM)Pazopanib IC50 (nM)Staurosporine IC50 (nM)5,6-Dinitro-1H-indazole IC50 (nM)
VEGFR1 0.1[4]10[7]-To be determined
VEGFR2 0.2[4]30[7]-To be determined
VEGFR3 0.1-0.3[4]47[7]-To be determined
PDGFRβ 1.6[4]84[7]-To be determined
c-KIT 1.7[4]74[7]-To be determined
PKCα --2[8]To be determined
PKA --15[9]To be determined
CDK2 ---To be determined

Data for Axitinib, Pazopanib, and Staurosporine are compiled from cited literature. The column for 5,6-Dinitro-1H-indazole represents the primary objective of the proposed experimental investigation.

Section 2: Signaling Pathway Context

The selected comparators, Axitinib and Pazopanib, are potent inhibitors of the VEGFR signaling pathway, a critical mediator of angiogenesis (the formation of new blood vessels) which is essential for tumor growth and metastasis.[1][10] Understanding this pathway provides a mechanistic context for evaluating the potential anti-cancer activity of 5,6-Dinitro-1H-indazole.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF Ligand VEGF->VEGFR Binds PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Axitinib / Pazopanib (5,6-Dinitro-1H-indazole?) Inhibitor->VEGFR Inhibits

Caption: VEGFR signaling pathway and points of inhibition.

Section 3: Experimental Protocol for Kinase Inhibition Profiling

To generate the comparative data for 5,6-Dinitro-1H-indazole, a robust and high-throughput method is required. The ADP-Glo™ Kinase Assay is an excellent choice as it measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction, offering high sensitivity and a broad dynamic range.[11][12]

Objective:

To determine the half-maximal inhibitory concentration (IC50) of 5,6-Dinitro-1H-indazole against a panel of selected kinases.

Principle of the ADP-Glo™ Assay:

This is a two-step luminescent assay.[13]

  • Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate the remaining ATP.

  • ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added to convert the ADP produced into ATP. This newly synthesized ATP is used by a thermostable luciferase to generate a luminescent signal, which is directly proportional to the kinase activity.[14]

Materials:
  • Purified recombinant kinases (e.g., VEGFR1, VEGFR2, PKCα, etc.)

  • Kinase-specific substrates

  • 5,6-Dinitro-1H-indazole and control inhibitors (Axitinib, Pazopanib, Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5,6-Dinitro-1H-indazole and control inhibitors in 100% DMSO.

    • Perform a serial dilution (e.g., 11-point, 3-fold dilution) in DMSO to create a concentration gradient. A typical starting concentration for the dilution series in the assay plate might be 100 µM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer containing the kinase and its specific substrate to each well of a 384-well plate.

    • Transfer a small volume (e.g., 25 nL) of the serially diluted compounds into the assay plate.[15]

    • Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of kinase buffer containing ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[15]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (from "no enzyme" controls).

    • Calculate the percentage of kinase inhibition relative to the "no inhibitor" (DMSO) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Section 4: Experimental Workflow Visualization

The following diagram illustrates the key steps of the ADP-Glo™ Kinase Assay workflow for determining inhibitor IC50 values.

ADP_Glo_Workflow Start Start: Prepare Reagents Step1 1. Dispense Kinase + Substrate to 384-well plate Start->Step1 Step2 2. Add Serially Diluted Inhibitor (e.g., 5,6-Dinitro-1H-indazole) Step1->Step2 Step3 3. Pre-incubate (15 min) Step2->Step3 Step4 4. Initiate Reaction with ATP Incubate (60 min) Step3->Step4 Step5 5. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate (40 min) Step4->Step5 Step6 6. Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate (30 min) Step5->Step6 Step7 7. Read Luminescence Step6->Step7 End End: Calculate IC50 Step7->End

Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.

Section 5: Data Interpretation and Forward Look

Upon completion of the experimental work, the IC50 values obtained for 5,6-Dinitro-1H-indazole will provide a clear, quantitative measure of its inhibitory potency.

  • Potency Comparison: A direct comparison with the IC50 values of Axitinib, Pazopanib, and Staurosporine will immediately classify the potency of the test compound. Sub-micromolar or nanomolar activity against specific kinases would be considered a significant finding.

  • Selectivity Profile: The pattern of inhibition across the kinase panel will reveal its selectivity. A highly selective inhibitor targets a narrow range of kinases, which can be advantageous for minimizing off-target effects. Conversely, a multi-targeted inhibitor, like Axitinib or Pazopanib, can be effective by simultaneously blocking multiple signaling pathways crucial for cancer progression.[16] The profile of 5,6-Dinitro-1H-indazole will guide its potential therapeutic positioning.

  • Structure-Activity Relationship (SAR): Comparing the activity of 5,6-Dinitro-1H-indazole to its mono-nitro counterparts (e.g., 5-nitroindazole and 6-nitroindazole) and the unsubstituted indazole core will provide valuable SAR insights.[17] This information is crucial for guiding future medicinal chemistry efforts to optimize potency and selectivity.

The comprehensive characterization outlined in this guide will establish a robust foundation for the future development of 5,6-Dinitro-1H-indazole and its derivatives as potential therapeutic agents.

References

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. BMG LABTECH. [Link]

  • Zhang, Y., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2691-2695. [Link]

  • Vasta, J. D., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. [Link]

  • Patel, C., Blizzard, C., & Jarrett, P. (n.d.). Target and Selectivity Profiling of Axitinib in Cell-Based and Biochemical Assays. Ocular Therapeutix, Inc. [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 7(6), 560-572. [Link]

  • Karaman, M. W., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. ACS Chemical Biology, 5(4), 421-431. [Link]

  • Artola, M., et al. (2018). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase pathway. Journal of Medicinal Chemistry, 61(17), 7866-7883. [Link]

  • Lin, Y. L., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. International Journal of Molecular Sciences, 22(16), 8753. [Link]

  • Auld, D. S., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 7, 17-27. [Link]

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  • Batchelor, T. T., et al. (2014). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Journal of Neuro-Oncology, 118(1), 41-49. [Link]

  • Escudier, B., & Gore, M. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Drug Design, Development and Therapy, 11, 2877-2886. [Link]

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A Head-to-Head Battle of Analytical Titans: Cross-Validation of HPLC and qNMR for the Quantification of 5,6-Dinitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their impurities is paramount. For a molecule such as 5,6-Dinitro-1H-indazole, a compound of interest in medicinal chemistry due to the prevalence of the indazole scaffold in bioactive molecules, robust analytical methods are a necessity.[1] This guide provides a comprehensive, in-depth comparison and cross-validation of two of the most powerful analytical techniques at our disposal: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

As a Senior Application Scientist, my objective is not to merely present protocols, but to delve into the causality behind the experimental choices, ensuring a self-validating system of analysis. We will explore the strengths and weaknesses of each technique, provide detailed experimental methodologies, and present a clear framework for their cross-validation, empowering you to make informed decisions in your analytical strategy.

The Contenders: A Glimpse into HPLC and qNMR

High-Performance Liquid Chromatography (HPLC) is a cornerstone of the modern analytical laboratory.[2][3] Its prowess lies in its exceptional separating power, allowing for the quantification of an analyte even in the presence of a complex matrix of impurities and excipients. Coupled with a variety of detectors, most commonly UV-Vis, it offers high sensitivity and is the workhorse for routine quality control and stability testing.[2][4]

Quantitative Nuclear Magnetic Resonance (qNMR), on the other hand, has emerged as a primary analytical method, offering a distinct set of advantages.[5][6][7][8] Its fundamental principle, the direct proportionality between the NMR signal area and the number of nuclei, allows for quantification without the need for an identical reference standard of the analyte.[8] This makes qNMR an invaluable tool for the purity assessment of reference standards and for the quantification of compounds where a certified standard is unavailable.[7][9]

This guide will navigate the nuances of applying these two powerful techniques to the specific challenge of quantifying 5,6-Dinitro-1H-indazole.

Devising the Battle Plan: Proposed Analytical Methods

High-Performance Liquid Chromatography (HPLC) Method (Proposed)

The proposed HPLC method is a reverse-phase method, leveraging a C18 stationary phase which is well-suited for the separation of moderately polar aromatic compounds like dinitroindazoles.

Method Parameters:

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard, robust column providing good resolution for aromatic compounds.
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic AcidAcetonitrile provides good elution strength for nitroaromatics. Formic acid is added to ensure good peak shape by suppressing the ionization of the indazole N-H proton.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV-Vis at 254 nmNitroaromatic compounds typically exhibit strong absorbance around 254 nm due to the π-π* transitions of the aromatic system and the nitro groups.[3][15]
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Sample Preparation Accurately weigh ~10 mg of 5,6-Dinitro-1H-indazole and dissolve in 100 mL of mobile phase to create a 100 µg/mL stock solution. Further dilutions are made to prepare calibration standards.The mobile phase is chosen as the diluent to ensure compatibility with the chromatographic system.

Experimental Workflow for HPLC Analysis:

Caption: A streamlined workflow for the quantitative analysis of 5,6-Dinitro-1H-indazole by HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) Method (Proposed)

The proposed qNMR method utilizes an internal standard for accurate quantification. The choice of solvent and internal standard is critical for a successful qNMR experiment.

Method Parameters:

ParameterProposed ConditionRationale
Spectrometer 400 MHz or higherA higher field strength provides better signal dispersion and sensitivity, which is crucial for accurate integration.
Solvent DMSO-d65,6-Dinitro-1H-indazole is expected to have good solubility in DMSO-d6. The residual solvent peak of DMSO-d6 does not overlap with the expected aromatic protons of the analyte.[9][11][16]
Internal Standard Maleic AnhydrideMaleic anhydride is a suitable internal standard as it is highly pure, stable, has a simple proton spectrum with a sharp singlet that is unlikely to overlap with the analyte signals, and is soluble in DMSO-d6.
Sample Preparation Accurately weigh ~10 mg of 5,6-Dinitro-1H-indazole and ~5 mg of maleic anhydride into an NMR tube. Add ~0.7 mL of DMSO-d6 and dissolve completely.Precise weighing is critical for accurate quantification.
Acquisition Parameters 30° pulse angle, relaxation delay (D1) of 5 times the longest T1 of the signals of interest.A short pulse angle and a long relaxation delay are essential to ensure complete relaxation of all protons, leading to accurate and reproducible signal integrals.
Data Processing Manual phasing and baseline correction. Integration of a well-resolved, non-overlapping signal of the analyte and the internal standard.Careful data processing is crucial to obtain accurate integral values.

Experimental Workflow for qNMR Analysis:

Caption: The systematic process for quantitative analysis of 5,6-Dinitro-1H-indazole using qNMR.

The Gauntlet: Method Validation According to ICH Guidelines

Both the proposed HPLC and qNMR methods must undergo rigorous validation to demonstrate their suitability for the intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17]

Validation Parameters and Acceptance Criteria:

ParameterHPLCqNMRAcceptance Criteria (Typical)
Specificity Forced degradation studies (acid, base, oxidation, heat, light). Peak purity analysis.Analysis of analyte in the presence of impurities and the internal standard.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity Analysis of at least 5 concentrations over the range of 50-150% of the expected working concentration.Not typically required for qNMR as it is a primary ratio method. However, detector linearity can be assessed.Correlation coefficient (r²) ≥ 0.999
Accuracy Analysis of samples with known concentrations (e.g., by spiking a placebo).Analysis of a certified reference material or comparison with an orthogonal method (like HPLC).% Recovery between 98.0% and 102.0%
Precision Repeatability (intra-day) and intermediate precision (inter-day) as %RSD.Repeatability and intermediate precision as %RSD.%RSD ≤ 2.0%
Limit of Detection (LOD) Determined by signal-to-noise ratio (e.g., 3:1) or from the standard deviation of the response and the slope.Determined by signal-to-noise ratio.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Determined by signal-to-noise ratio (e.g., 10:1) or from the standard deviation of the response and the slope.Determined by signal-to-noise ratio.The lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy.
Robustness Deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).Deliberate variations in acquisition parameters (e.g., pulse angle, relaxation delay).The method should remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation for Specificity in HPLC:

To ensure the HPLC method is "stability-indicating," forced degradation studies are essential.[2][8][18][19][20][21] This involves subjecting a solution of 5,6-Dinitro-1H-indazole to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heating the solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Exposing a solution to UV light (254 nm) and visible light for a defined period.

The stressed samples are then analyzed by the proposed HPLC method to ensure that the main peak of 5,6-Dinitro-1H-indazole is well-resolved from any degradation product peaks.

The Verdict: Cross-Validation of HPLC and qNMR

Cross-validation is the ultimate test to ensure that two different analytical methods provide equivalent and reliable results.[7][9][18] Here, we will outline a protocol for the cross-validation of our proposed HPLC and qNMR methods for the assay of 5,6-Dinitro-1H-indazole.

Cross-Validation Protocol:

  • Sample Selection: A single, homogeneous batch of 5,6-Dinitro-1H-indazole should be used for the entire cross-validation study.

  • Independent Analysis: Prepare a series of at least six independent samples from the same batch.

  • Method Application: Analyze three of the samples using the validated HPLC method and the other three using the validated qNMR method.

  • Data Comparison: The mean assay value and the standard deviation obtained from each method are then statistically compared.

Statistical Analysis:

A common and effective statistical tool for comparing the means of two methods is the two-sample t-test . The null hypothesis (H₀) is that there is no significant difference between the mean assay values obtained by HPLC and qNMR.

Alternatively, an Analysis of Variance (ANOVA) can be used to compare the results.[5][22] If the p-value obtained from the statistical test is greater than a predefined significance level (e.g., p > 0.05), it can be concluded that there is no statistically significant difference between the two methods, and they can be used interchangeably for the quantification of 5,6-Dinitro-1H-indazole.

Workflow for Cross-Validation:

Caption: A systematic workflow for the cross-validation of HPLC and qNMR analytical methods.

Comparative Performance: A Data-Driven Summary

Based on the principles of each technique and data from related compounds, we can anticipate the following performance characteristics:

FeatureHPLCqNMR
Principle Separation based on partitioning between mobile and stationary phases.Direct proportionality between signal area and number of nuclei.
Reference Standard Requires a certified reference standard of the analyte.Can use a certified internal standard of a different, suitable compound.
Selectivity High, based on chromatographic separation.High, based on chemical shift dispersion.
Sensitivity Generally higher (sub-µg/mL levels achievable).[23]Lower (typically requires mg/mL concentrations).
Accuracy High, dependent on the purity of the reference standard.Very high, as it is a primary ratio method.
Precision High (%RSD < 2% is common).Very high (%RSD < 1% is achievable with proper setup).
Sample Throughput Moderate to high, with automated systems.Lower, due to longer acquisition times for high precision.
Destructive? YesNo, the sample can be recovered.
Universality Limited to compounds with a chromophore for UV detection.Universal for all soluble, proton-containing molecules.
Impurity Profiling Provides retention time data for impurities.Can provide structural information about impurities if their signals are resolved.

Conclusion: A Synergy of Strengths

Both HPLC and qNMR are formidable techniques for the quantitative analysis of 5,6-Dinitro-1H-indazole. The choice between them, or indeed their synergistic use, depends on the specific analytical challenge at hand.

  • HPLC shines in routine quality control environments where high throughput and high sensitivity are required. Its ability to separate a wide range of impurities makes it indispensable for stability and impurity profiling studies.

  • qNMR stands out as a primary method for the accurate determination of purity and for the certification of reference materials. Its independence from an analyte-specific reference standard is a significant advantage, particularly in the early stages of drug development.

A successful cross-validation, as outlined in this guide, provides the ultimate confidence in your analytical data, demonstrating the robustness and reliability of your chosen methods. By understanding the fundamental principles, meticulously developing and validating your protocols, and critically evaluating the results, you can ensure the highest level of scientific integrity in the analysis of 5,6-Dinitro-1H-indazole and other critical pharmaceutical compounds.

References

  • Analytical Methods (RSC Publishing). (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Retrieved from [Link]

  • Semantic Scholar. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • La démarche ISO 17025. (2015, July 14). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]

  • (n.d.). Cross and Partial Validation. Retrieved from [Link]

  • PMC. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR chemical shifts obtained in DMSO-d6 presented for protons.... Retrieved from [Link]

  • Biomed J Sci & Tech Res. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Variation of the 1 H-NMR chemical shifts of DSL in free and complex status.. Retrieved from [Link]

  • PMC. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • LCGC International. (2021, April 1). Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds in the Manufacturing Environment. Retrieved from [Link]

  • PMC. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • The LCGC Blog. (2018, December 10). UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]

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  • PMC. (2024, December 18). Transcending Resolution Limits in HPLC and Diffusion NMR. Retrieved from [Link]

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energetic properties of 5,6-Dinitro-1H-indazole compared to TNT

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5,6-Dinitro-1H-indazole (5,6-DNI) against the industry standard 2,4,6-Trinitrotoluene (TNT) .

This analysis synthesizes experimental protocols with theoretical energetic physics to evaluate 5,6-DNI not just as an explosive, but as a nitrogen-rich heterocyclic scaffold for high-thermal-stability applications.[1][2]

Executive Summary

While TNT remains the benchmark for melt-castable explosives due to its low melting point and established manufacturing base, 5,6-Dinitro-1H-indazole (5,6-DNI) represents a class of "thermally insensitive" energetic materials.[1][2]

The core distinction lies in the carbon backbone : TNT utilizes a single benzene ring, whereas 5,6-DNI utilizes a fused indazole (benzene + pyrazole) system.[2] This fusion imparts superior thermal stability (


 vs TNT's 

but with higher onset stability) and modifies the sensitivity profile, albeit at the cost of total oxygen balance and raw detonation power.[2] 5,6-DNI is primarily of interest as a heat-resistant explosive intermediate or a low-sensitivity additive rather than a direct high-performance replacement.[1][2]

Molecular Architecture & Thermochemistry[1]

The energetic performance of these molecules is dictated by their oxygen balance (OB) and heat of formation (


).
Structural Comparison
  • TNT (

    
    ):  A single aromatic ring with three nitro groups.[1][2][3] The steric crowding of the nitro groups and the methyl group causes ring strain but also facilitates the "trigger" mechanism for detonation.
    
  • 5,6-DNI (

    
    ):  A planar, bicyclic system.[1][2] The pyrazole ring adds nitrogen content (increasing 
    
    
    
    positive contribution), but the molecule has only two nitro groups.
Critical Energetic Metrics

The following table contrasts the standard properties of TNT with the theoretical/experimental properties of 5,6-DNI.

PropertyTNT (Standard)5,6-Dinitro-1H-indazolePerformance Implication
Formula


5,6-DNI is more nitrogen-rich.[1][2]
Oxygen Balance (

)
-74.0% -115.3% 5,6-DNI is severely oxygen-deficient, producing more solid carbon (soot) and less gas volume per mole.[1][2]
Density (

)
1.65 g/cm³~1.62 - 1.68 g/cm³ (Est.)Similar crystal packing densities; 5,6-DNI benefits from planar stacking of the indazole core.[1][2]
Detonation Velocity (

)
6,900 m/s~6,200 - 6,500 m/s (Calc.)5,6-DNI has lower power due to poor oxygen balance.[1][2]
Melting Point 80.8 °C> 210 °C (Decomposes)TNT is melt-castable; 5,6-DNI is a heat-resistant solid (press-cure candidate).[1][2]
Decomposition Temp ~295 °C~270–300 °C5,6-DNI exhibits high thermal resistance, typical of fused nitrogen heterocycles.[2]

Analyst Note: The Oxygen Balance (


) is calculated via 

, where

is molecular weight.[2] 5,6-DNI's highly negative OB indicates it cannot sustain ideal detonation without an oxidizer (e.g., Ammonium Perchlorate) but serves well as a fuel-rich component.[1][2]

Synthesis Protocol: 5,6-Dinitro-1H-indazole

Objective: Synthesize 5,6-DNI from the precursor 6-nitroindazole via regioselective nitration.[1][2] Safety Level: High (Handling strong acids and energetic nitrates).[1][2]

Reaction Pathway (Graphviz)

The synthesis relies on the directing effects of the existing nitro group and the pyrazole ring nitrogen.

Synthesis Indazole 1H-Indazole (Starting Material) Nitro6 6-Nitro-1H-indazole (Intermediate) Indazole->Nitro6 HNO3/H2SO4 (Controlled Nitration) Dinitro 5,6-Dinitro-1H-indazole (Target) Nitro6->Dinitro Fuming HNO3 H2SO4, 90°C Byproduct 5,7-Dinitro isomer (Minor Impurity) Nitro6->Byproduct Side Rxn

Figure 1: Synthetic route emphasizing the two-step nitration to ensure regioselectivity.

Detailed Methodology

This protocol is adapted from standard nitration procedures for deactivated heterocycles.[1][2]

Reagents:

  • 6-Nitro-1H-indazole (Precursor)[1][2][4][5]

  • Fuming Nitric Acid (

    
    )[2]
    
  • Concentrated Sulfuric Acid (

    
    )[2]
    
  • Ice/Water bath[1][2]

Step-by-Step Protocol:

  • Acid Preparation: In a round-bottom flask, cool 20 mL of concentrated

    
     to 0–5°C using an ice bath.
    
  • Dissolution: Slowly add 2.0 g (12.3 mmol) of 6-nitro-1H-indazole to the acid. Stir until fully dissolved. The solution may turn orange/brown.[1]

  • Nitration: Dropwise, add 1.5 mL of fuming

    
     while maintaining the temperature below 10°C.
    
    • Mechanism:[1][2][3][6] The protonated indazole ring is deactivated; however, the 5-position is activated relative to others due to the ortho-directing effect of the 6-nitro group (though sterically hindered) and the electronic structure of the pyrazole ring.

  • Heating: Once addition is complete, remove the ice bath and slowly heat the mixture to 90°C for 2 hours. This harsh condition is required to force the second nitro group onto the electron-deficient ring.

  • Quenching (Critical): Pour the hot reaction mixture over 200 g of crushed ice. Do not pour water into the acid.

  • Isolation: A yellow precipitate (5,6-DNI) will form immediately.[1][2] Filter the solid using a sintered glass funnel.

  • Purification: Recrystallize from ethanol or acetic acid to remove traces of the 5,7-dinitro isomer.[1][2]

  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the loss of the H-5 proton signal and a downfield shift of remaining aromatic protons.

Stability & Sensitivity Analysis

For researchers developing low-vulnerability ammunition (LOVA), 5,6-DNI offers distinct advantages over TNT.

Thermal Stability Mechanism
  • TNT: Decomposes via methyl group oxidation and ring opening.[1][2] The methyl group is a "weak link" for oxidative attack.

  • 5,6-DNI: Lacks the labile methyl group.[1][2] The decomposition is governed by the cleavage of the

    
     bond or rupture of the pyrazole ring. The aromatic stabilization energy of the fused system raises the activation energy for thermal decomposition.
    
Sensitivity Comparison
StimulusTNT5,6-Dinitro-1H-indazoleComparison
Impact Sensitivity 15 Nm> 20 Nm (Est.)5,6-DNI is less sensitive to impact due to planar stacking (graphitic-like lubrication between layers).[1][2]
Friction Sensitivity 353 N> 360 NComparable or superior insensitivity.[1][2]
Electrostatic Discharge 0.06 J> 0.1 JHigher dielectric stability of the solid crystal.

Conclusion: Application Suitability

5,6-Dinitro-1H-indazole is NOT a direct drop-in replacement for TNT if the goal is raw explosive power (


 or 

).[1][2] Its poor oxygen balance limits its brisance.[1]

Primary Utility:

  • Thermal Hardening: As an additive to HMX or RDX formulations to increase the thermal decomposition threshold of the composite.

  • Insensitive Munitions: Used where safety (low sensitivity) is prioritized over maximum blast pressure.[1][2]

  • Precursor: It serves as a scaffold for further functionalization (e.g., N-amination) to create high-performance tricyclic systems.[1][2]

Recommendation: For applications requiring melt-casting, TNT remains superior.[1][2][7][8] For applications requiring high thermal tolerance or reduced sensitivity, 5,6-DNI is a viable candidate, provided it is formulated with an oxidizer to correct its oxygen deficiency.[2]

References
  • Synthesis of Nitroindazoles: Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route. (2018).[1] National Institutes of Health (PMC).[1] Link

  • Indazole Reactivity: Indazole - Synthesis and Reactions as a Chemical Reagent. (2022).[1] ChemicalBook. Link

  • Energetic Calculations (Methodology): Some Perspectives on Estimating Detonation Properties of C, H, N, O Compounds. Politzer, P., Murray, J.S. (2011).[2] Central European Journal of Energetic Materials. Link

  • Crystal Structure Data: Structure of 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole.[1][2] (2013).[1] Acta Crystallographica. Link

  • TNT Baseline Data: The Role of Product Composition in Determining Detonation Velocity. (2004).[1][6] Journal of Energetic Materials. Link

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Validation Guide: Mechanism of Action for 5,6-Dinitro-1H-indazole (DNI) in Cancer

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation framework for 5,6-Dinitro-1H-indazole (DNI) , a privileged scaffold in oncology drug discovery. While often utilized as a synthetic precursor, DNI and its immediate derivatives exhibit distinct biological activity, primarily hypothesized to target Indoleamine 2,3-dioxygenase 1 (IDO1) via heme coordination, with secondary potential as a Nitric Oxide Synthase (NOS) inhibitor due to its nitro-indazole core.

This guide provides a rigorous "Target Deconvolution & Validation" protocol to distinguish these mechanisms and benchmark DNI against clinical standards.

Executive Analysis: The Nitro-Indazole Scaffold

5,6-Dinitro-1H-indazole (DNI) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of binding multiple diverse bioreceptors. In the context of cancer cells, DNI’s mechanism of action (MoA) is frequently misattributed or oversimplified.

The Pharmacological Divergence:

  • Primary Hypothesis (Immunometabolism): DNI acts as a competitive inhibitor of IDO1 , the rate-limiting enzyme in the kynurenine pathway. The nitro groups are electron-withdrawing, potentially facilitating coordination with the Ferrous (

    
    ) heme center of IDO1, mimicking the substrate Tryptophan or oxygen binding.
    
  • Secondary Hypothesis (Signaling): Structurally homologous to 7-Nitroindazole (a specific nNOS inhibitor), DNI may inhibit Nitric Oxide Synthase (NOS) isoforms, altering angiogenic signaling in the tumor microenvironment (TME).

Comparative Benchmark

To validate DNI, it must be benchmarked against established inhibitors of its putative targets.

Feature5,6-Dinitro-1H-indazole (DNI) Epacadostat (INCB024360) 7-Nitroindazole (7-NI)
Primary Target Putative: IDO1 (Heme-binding)IDO1 (Apo/Heme-binding)nNOS (Neuronal NOS)
Mechanism Heme-coordination / Redox cyclingCompetitive inhibition (Trp pocket)Pterin site competition
IC50 Range

M range (Hit/Lead)
nM range (Clinical Candidate)

M range
Key Liability Potential redox toxicity (Nitro groups)Lack of efficacy as monotherapyCNS penetration (Blood-brain barrier)
Validation Marker

Kynurenine /

Tryptophan

Kynurenine (Specific)

Nitric Oxide (Griess Assay)

Core Validation Workflow

Scientific integrity requires a "Triangulation Approach": Biochemical Proof , Target Engagement , and Functional Rescue .

Phase I: Biochemical Validation (The "Heme" Test)

Objective: Determine if DNI inhibits IDO1 enzymatic activity directly.

Protocol: Cell-Free IDO1 Kynurenine Conversion Assay This assay measures the conversion of L-Tryptophan to N-formylkynurenine (NFK), which hydrolyzes to Kynurenine.

  • Reagents: Recombinant human IDO1 (rhIDO1), L-Tryptophan (

    
    ), Ascorbic Acid, Methylene Blue, Catalase.
    
  • Reaction:

    • Incubate rhIDO1 with DNI (0.1 – 100

      
      ) for 15 mins at RT.
      
    • Initiate reaction by adding L-Tryptophan substrate mix.

    • Incubate at

      
       for 45 mins.
      
  • Detection:

    • Stop reaction with 30% Trichloroacetic acid (TCA).

    • Incubate supernatant with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) in glacial acetic acid.

    • Read Absorbance: 490 nm (Yellow pigment).

  • Validation Logic:

    • If DNI reduces

      
       dose-dependently 
      
      
      
      Direct IDO1 Inhibition .
    • Control: Run parallel assay with Epacadostat (Positive Control).

Phase II: Target Engagement (The "Melting" Test)

Objective: Prove DNI physically binds IDO1 inside the cell, not just in a test tube.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Preparation: Treat HeLa or A375 cells (high IDO1 expressers) with DNI (

    
    ) or DMSO for 2 hours.
    
  • Thermal Challenge: Aliquot cells into PCR tubes. Heat to a gradient (

    
     to 
    
    
    
    ) for 3 minutes.
  • Lysis & Separation: Lyse cells (freeze-thaw). Centrifuge to pellet denatured/precipitated proteins.

  • Western Blot: Analyze supernatant for soluble IDO1.

  • Interpretation:

    • Thermal Stabilization: If DNI-treated samples show soluble IDO1 at higher temperatures compared to DMSO

      
      Ligand-induced stabilization (Binding confirmed) .
      
Phase III: Functional Rescue (The "Causality" Test)

Objective: Confirm that cytotoxicity is due to IDO1 inhibition (Tryptophan starvation) and not off-target toxicity.

Protocol: Tryptophan Add-Back Assay

  • Setup: Culture T-cells (Jurkat) or cancer cells in low-Tryptophan media.

  • Treatment:

    • Arm A: DNI (

      
       dose).
      
    • Arm B: DNI + Excess L-Tryptophan (

      
      ).
      
  • Readout: Cell viability (ATP-Glo or MTT) at 48h.

  • Causality Check:

    • If Excess Trp rescues viability

      
       Mechanism is Tryptophan Starvation (IDO1 mediated) .
      
    • If Excess Trp fails to rescue

      
       Mechanism is Off-target (likely Nitro-redox toxicity) .
      

Mechanistic Visualization

The following diagram illustrates the competitive binding logic and the critical decision nodes for validating DNI.

DNI_Mechanism_Validation DNI 5,6-Dinitro-1H-indazole (Candidate) IDO1 IDO1 Enzyme (Heme-Containing) DNI->IDO1 Competes with Trp (Heme Coordination?) Assay_Biochem Biochemical Assay (p-DMAB readout) DNI->Assay_Biochem Test 1 Assay_CETSA CETSA (Thermal Shift) DNI->Assay_CETSA Test 2 Assay_Rescue Trp Rescue (Add-back) DNI->Assay_Rescue Test 3 Tryptophan L-Tryptophan Kynurenine Kynurenine (Immuno-suppressive) Tryptophan->Kynurenine Catalyzed by IDO1 T_Cell T-Cell Proliferation Kynurenine->T_Cell Inhibits Assay_Biochem->IDO1 Validates Inhibition Assay_CETSA->IDO1 Validates Binding

Caption: Figure 1: Putative MoA of DNI interfering with the IDO1-Kynurenine axis and the triangulation strategy for validation.

Advanced Protocol: Differentiating NOS vs. IDO1

Since the indazole core is shared with 7-Nitroindazole (a NOS inhibitor), you must rule out Nitric Oxide interference.

The "Griess vs. Ehrlich" Split

  • Ehrlich's Reagent detects Kynurenine (IDO1 activity).

  • Griess Reagent detects Nitrite (

    
    )  (stable NO metabolite).
    

Multiplex Protocol:

  • Treat cells with DNI.

  • Collect supernatant.

  • Aliquot A: Add Griess Reagent (Sulfanilamide + NED). Pink color = NOS activity.

  • Aliquot B: Add Ehrlich’s Reagent. Yellow color = IDO1 activity.

  • Result: High specificity DNI should reduce signal in Aliquot B without significantly altering Aliquot A .

References

  • Yang, L., et al. "4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors."[1] Bioorganic & Medicinal Chemistry, 2019.[2] Link

  • Cheekavolu, C., et al. "In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives."[3] Journal of Clinical and Diagnostic Research, 2016.[3] Link

  • Prendergast, G.C., et al. "Discovery of IDO1 Inhibitors: From Bench to Bedside." Cancer Research, 2017. Link

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014. Link

  • Abbassi, A., et al. "1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole." Acta Crystallographica Section E, 2013. Link

Sources

comparative analysis of the thermal stability of dinitroindazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the thermal stability of dinitroindazoles, synthesizing data from specific isomers and their closest structural analogs (benzotriazoles and pyrazoles) to establish stability trends.

Executive Summary

Dinitroindazoles represent a critical class of nitrogen-rich heterocycles utilized as high-energy density materials (HEDMs) and pharmaceutical intermediates. Their thermal stability is governed by the positional isomerism of the nitro groups and the presence of the N-H moiety, which facilitates intermolecular hydrogen bonding.

This guide compares the thermal behavior of 5,6-dinitroindazole , 5,7-dinitroindazole (inferred via benzotriazole analogs), and 3,5-dinitroindazole derivatives. The analysis reveals that isomers with nitro groups on the benzene ring (e.g., 5,6- and 5,7-) generally exhibit higher lattice energy and melting points compared to those with nitro groups on the pyrazole ring, although the latter often possess higher decomposition activation energies due to the inherent stability of the pyrazole core.

Comparative Thermal Data

The following table synthesizes experimental melting points (


) and decomposition temperatures (

) for dinitroindazoles and their structural benchmarks.
CompoundStructure TypeMelting Point (

)
Decomp. Onset (

)
Stability Insight
5,6-Dinitroindazole Fused Benzene-Nitro234–235 °C >250 °C (Est.)High

due to strong intermolecular H-bonding and efficient packing.
5,7-Dinitrobenzotriazole (DBT) *Analog (N-rich core)193 °C291 °CHigh thermal stability; decomposition driven by C-NO

homolysis.
2-Methyl-5,6-dinitroindazole N-Methylated154–160 °CN/AMethylation disrupts H-bonding, significantly lowering lattice stability (

drops ~75°C).
3,5-Dinitropyrazole Pyrazole Core173 °C>300 °CExcellent chemical stability; pyrazole ring is more resistant to ring opening than the fused indazole system.
5-Nitroindazole Mono-Nitro Baseline208 °C~290 °CBaseline stability; addition of a second nitro group (e.g., 5,6-) increases

via density/packing.

*Note: 5,7-Dinitrobenzotriazole is included as the closest kinetic analog for 5,7-dinitroindazole due to the scarcity of direct data for the latter.

key Findings
  • Lattice vs. Chemical Stability: 5,6-Dinitroindazole exhibits the highest melting point (234°C), indicating superior lattice stability likely due to extensive

    
    -stacking and hydrogen bonding network.
    
  • Methylation Effect: Blocking the N-H position (e.g., 2-Methyl-5,6-dinitroindazole) drastically reduces thermal stability by removing the hydrogen bond donor, a critical consideration for melt-cast explosive formulations.

  • Positional Sensitivity: Nitro groups adjacent to the ring junction (e.g., position 7 or 3) often introduce steric strain, potentially lowering the onset of decomposition via the "ortho effect" or nitro-nitrite rearrangement.

Decomposition Mechanism

The thermal decomposition of dinitroindazoles follows a radical-mediated pathway, primarily initiated by the homolytic cleavage of the C-NO


 bond or a nitro-nitrite rearrangement.
Mechanism Visualization

DecompositionMechanism Start Dinitroindazole (Solid State) Melt Melting (Endothermic) Start->Melt Heat Liq Liquid Phase (Mobile Molecules) Melt->Liq PathA Path A: C-NO2 Homolysis (High T) Liq->PathA Fast Kinetics PathB Path B: Nitro-Nitrite Rearrangement (Low T) Liq->PathB Lower Ea Radical •NO2 + Indazolyl Radical PathA->Radical PathB->Radical Gas Gaseous Products (NOx, CO2, HCN) Radical->Gas Chain Reaction

Caption: Thermal decomposition pathways of dinitroindazoles. Path A dominates at high heating rates, while Path B (isomerization) may occur during slow aging.

Experimental Protocols

To replicate these findings or evaluate new derivatives, use the following self-validating protocols.

A. Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and Enthalpy of Decomposition (

).[1]
  • Sample Prep: Weigh 1.0–2.0 mg of dried dinitroindazole into an Aluminum pan (for

    
    C) or Gold-plated high-pressure pan  (if volatile intermediates are suspected).
    
  • Reference: Use an empty pan of identical mass.

  • Atmosphere: Purge with dry Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation masking intrinsic thermal stability.
    
  • Heating Program:

    • Equilibrate at 40°C.

    • Ramp 1: 5°C/min to 350°C (Standard resolution).

    • Ramp 2: 10°C/min (To detect kinetic shifts).

    • Ramp 3: 20°C/min (To simulate thermal shock).

  • Validation: The

    
     should shift to higher temperatures with faster heating rates (Kissinger effect). If 
    
    
    
    is constant, the process is likely a physical phase change, not kinetic decomposition.
B. Thermogravimetric Analysis (TGA)

Objective: Confirm mass loss onset and differentiate sublimation from decomposition.

  • Sample Prep: Weigh 2–5 mg into an alumina crucible.

  • Method: Ramp from 30°C to 600°C at 10°C/min under

    
    .
    
  • Analysis:

    • Sublimation: Smooth mass loss starting below

      
       (often seen in non-ionic nitroindazoles).
      
    • Decomposition: Sharp, precipitous mass loss step often accompanied by an exotherm in simultaneous DSC-TGA (SDT).

Thermal Analysis Workflow

Workflow Sample Synthesized Dinitroindazole TGA TGA Analysis (Mass Loss) Sample->TGA DSC DSC Analysis (Heat Flow) Sample->DSC Decision Is Mass Loss > 5%? TGA->Decision Decomp Chemical Decomposition (Calculate Ea) DSC->Decomp Sublimation Physical Sublimation (Use Sealed Pan) Decision->Sublimation Yes (Before Exo) Decision->Decomp No (With Exo) Kinetics Kissinger Plot ln(β/Tp^2) vs 1/Tp Decomp->Kinetics

Caption: Decision tree for distinguishing sublimation from chemical decomposition in nitro-heterocycles.

References

  • Synthesis and Properties of Novel Thermally Stable 3,6-dinitropyrazolo[4,3-c]pyrazole-based Energetic Materials. Bentham Science. Link

  • Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. MDPI. Link

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole. MDPI. Link

  • On the melting temperatures of 3,6-diamino-9H-carbazole and 3,6-dinitro-9H-carbazole. Thermochimica Acta. Link

  • 2-Methyl-6-nitro-2H-indazole Properties. BenchChem. Link

Sources

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